molecular formula C₁₇H₁₇D₅N₂O B1155524 (R)-Doxylamine-d5

(R)-Doxylamine-d5

Cat. No.: B1155524
M. Wt: 275.4
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Doxylamine-d5 is a deuterated, stable isotope-labeled analog of doxylamine, a first-generation ethanolamine-based histamine H1 receptor antagonist . This compound is specifically designed for research applications, where its primary value lies in its use as an internal standard in quantitative bioanalytical methods . The incorporation of five deuterium atoms creates a distinct mass difference from the native compound, which is crucial for accurate quantification using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a deuterated internal standard like (R)-Doxylamine-d5 helps to correct for variability in sample preparation and ionization efficiency, thereby improving the precision, accuracy, and reliability of pharmacokinetic studies . For instance, it has been successfully employed in methods for quantifying doxylamine in human plasma during bioequivalence and dose-proportionality studies in healthy volunteers . The parent compound, doxylamine, is neuropharmacologically characterized by its antagonism of central histamine H1 receptors, which is the basis for its sedative effects . Furthermore, it exhibits additional antagonistic actions at muscarinic cholinergic, adrenergic, and serotonergic receptors, contributing to its overall pharmacological profile and side effects . Researchers can utilize (R)-Doxylamine-d5 to probe the intricate pharmacokinetics and metabolic fate of doxylamine with a high degree of analytical confidence. The (R)-enantiomer specification offers the potential for stereoselective research, exploring potential differences in the absorption, distribution, metabolism, and excretion (ADME) between different stereoisomers, although the specific activity of this enantiomer is an area of ongoing investigation. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₇H₁₇D₅N₂O

Molecular Weight

275.4

Synonyms

N,N-Dimethyl-2-[(1R)-1-phenyl-d5-1-(2-pyridinyl)ethoxy]ethanamine;  (R)-N,N-Dimethyl-2-(1-phenyl-d5-1-(pyridin-2-yl)ethoxy)ethanamine

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Stereospecific Pharmacology of Doxylamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Doxylamine's Pharmacology

Doxylamine, a first-generation ethanolamine antihistamine, has been a mainstay in the management of insomnia and allergic conditions for decades.[1] Commonly available as a racemic mixture, it comprises equal parts of two enantiomers: (R)-(+)-doxylamine and (S)-(-)-doxylamine. The principle of chirality is fundamental to pharmacology, as enantiomers of a drug can exhibit markedly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[2][3] For doxylamine, emerging evidence and established principles of stereoselectivity in drug action strongly suggest that the two enantiomers do not contribute equally to its therapeutic effects and adverse reaction profile. This technical guide provides an in-depth analysis of the known and inferred pharmacological differences between (R)- and (S)-doxylamine, offering a scientific rationale for the development of a single-enantiomer formulation.

Part 1: Differential Receptor Binding and Functional Activity

The primary mechanism of action for doxylamine is the antagonism of the histamine H1 receptor.[1] However, its sedative and anticholinergic side effects are attributable to its activity at other receptors, most notably muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor: The Eutomer and Distomer
Muscarinic Receptor Antagonism: The Source of Anticholinergic Side Effects

Doxylamine is known to be a potent anticholinergic agent, leading to side effects such as dry mouth, blurred vision, and urinary retention.[1] This activity is due to the antagonism of muscarinic acetylcholine receptors. The binding affinity of racemic doxylamine for muscarinic receptor subtypes M1 through M5 has been characterized.[6]

Table 1: Receptor Binding Affinities of Racemic Doxylamine

Receptor TargetDoxylamine Kᵢ (nM)
Histamine H11.3
Muscarinic M1130
Muscarinic M2200
Muscarinic M3380
Muscarinic M41300
Muscarinic M5290

Source: BenchChem[6]

While the stereospecific binding of doxylamine enantiomers to muscarinic receptors has not been explicitly reported, it is highly probable that such differences exist. A differential affinity of the enantiomers for muscarinic receptors could mean that one enantiomer contributes more significantly to the anticholinergic side-effect profile.

Diagram 1: Hypothesized Differential Receptor Interactions of Doxylamine Enantiomers

G R_Doxy (R)-Doxylamine H1 Histamine H1 Receptor R_Doxy->H1 High Affinity (Antagonist) M_AChR Muscarinic Receptors R_Doxy->M_AChR Antagonist S_Doxy (S)-Doxylamine S_Doxy->H1 Lower Affinity (Antagonist) S_Doxy->M_AChR Antagonist (?) Therapeutic Therapeutic Effects (Antihistaminic, Sedative) H1->Therapeutic SideEffects Adverse Effects (Anticholinergic) M_AChR->SideEffects

Caption: Hypothesized differential binding of doxylamine enantiomers.

Part 2: Stereoselective Metabolism and Pharmacokinetics

The in vivo disposition of a chiral drug can be significantly influenced by stereoselective metabolism. Racemic doxylamine is known to be metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP1A2, and CYP2C9, into its main metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1][7]

While direct studies on the stereoselective metabolism of doxylamine are lacking, compelling evidence from structurally similar drugs suggests that this is a critical area for consideration. For instance, the tricyclic antidepressant doxepin, which also exists as geometric isomers, undergoes stereospecific metabolism, with CYP2D6 preferentially hydroxylating the E-isomer.[8] Similarly, the first-generation antihistamine chlorpheniramine exhibits stereoselective elimination, with the more pharmacologically active (S)-(+)-enantiomer being cleared more slowly, a process in which CYP2D6 plays a role.[9]

Given that CYP2D6 is a key enzyme in doxylamine metabolism and is well-known for its stereoselective metabolism of various substrates, it is highly probable that the (R) and (S) enantiomers of doxylamine are metabolized at different rates.[10] This would lead to different plasma concentrations and durations of action for each enantiomer, even when administered as a racemic mixture.

Diagram 2: Postulated Stereoselective Metabolic Pathways of Doxylamine

G R_Doxy (R)-Doxylamine CYP2D6 CYP2D6 R_Doxy->CYP2D6 High Affinity? CYP1A2_2C9 CYP1A2, CYP2C9 R_Doxy->CYP1A2_2C9 S_Doxy (S)-Doxylamine S_Doxy->CYP2D6 Lower Affinity? S_Doxy->CYP1A2_2C9 R_Metabolites (R)-Metabolites (e.g., N-desmethyl) CYP2D6->R_Metabolites S_Metabolites (S)-Metabolites (e.g., N-desmethyl) CYP2D6->S_Metabolites CYP1A2_2C9->R_Metabolites CYP1A2_2C9->S_Metabolites Excretion Excretion R_Metabolites->Excretion S_Metabolites->Excretion

Caption: Potential stereoselective metabolism of doxylamine by CYP enzymes.

Part 3: Experimental Protocols for Chiral Discrimination

To definitively elucidate the pharmacological differences between (R)- and (S)-doxylamine, specific in vitro and in vivo studies are required. The following protocols provide a framework for these investigations.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinities (Kᵢ) of (R)- and (S)-doxylamine for the human histamine H1 receptor.

Methodology Rationale: This assay quantifies the direct interaction between the test compounds and the H1 receptor. [3H]Pyrilamine (also known as mepyramine) is a commonly used radioligand with high affinity and selectivity for the H1 receptor. The use of a competitive binding format allows for the determination of the inhibitory constant (Kᵢ) for unlabeled ligands.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]pyrilamine (e.g., 1-5 nM).[11]

    • Add increasing concentrations of unlabeled (R)-doxylamine, (S)-doxylamine, or a reference compound (e.g., unlabeled pyrilamine) in triplicate.

    • For the determination of non-specific binding, add a high concentration of a potent H1 antagonist (e.g., 10 µM mianserin).[11]

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]

Diagram 3: Experimental Workflow for H1 Receptor Binding Assay

G start Start prep Prepare H1 Receptor Membranes (HEK293) start->prep incubate Incubate Membranes with [3H]Pyrilamine and Doxylamine Enantiomers prep->incubate filter Filter and Wash to Separate Bound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: IC50 -> Ki count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of doxylamine enantiomers.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the stereoselective metabolism of (R)- and (S)-doxylamine by human liver microsomal enzymes.

Methodology Rationale: Human liver microsomes (HLMs) contain a rich complement of CYP450 enzymes and are a standard in vitro model for studying drug metabolism.[12][13] By incubating the individual enantiomers with HLMs and analyzing the disappearance of the parent drug and the formation of metabolites over time, the stereoselectivity of the metabolic pathways can be determined.

Step-by-Step Protocol:

  • Incubation:

    • Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (to support CYP450 activity), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding (R)- or (S)-doxylamine at various concentrations.

    • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the parent enantiomers and their metabolites. A cellulose-based chiral stationary phase can be effective for separating doxylamine enantiomers.[5]

    • Analyze the samples to determine the concentrations of the remaining parent enantiomer and any formed metabolites at each time point.

  • Data Analysis:

    • Plot the concentration of the parent enantiomer versus time to determine the rate of metabolism.

    • Calculate the intrinsic clearance (CLᵢₙₜ) for each enantiomer.

    • Identify and quantify the metabolites to determine if there are stereoselective metabolic pathways.

Part 4: Clinical Implications and Future Directions

The evidence, both direct and inferred, strongly suggests that (R)-doxylamine is the primary contributor to the therapeutic antihistaminic and sedative effects of racemic doxylamine. Conversely, the contribution of (S)-doxylamine to the therapeutic effect is likely minimal, while its contribution to the side-effect profile, particularly anticholinergic effects, remains to be fully elucidated.

The development of a single-enantiomer formulation of (R)-doxylamine could offer several clinical advantages:

  • Improved Therapeutic Index: By administering only the active enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the overall drug burden on the patient.

  • Reduced Side Effects: If (S)-doxylamine contributes significantly to the anticholinergic or other off-target side effects, its removal could lead to a better-tolerated medication.

  • More Predictable Pharmacokinetics: The elimination of one enantiomer would simplify the pharmacokinetic profile, potentially leading to less inter-individual variability in drug response.

Further research is imperative to fully characterize the stereospecific pharmacology of doxylamine. The experimental protocols outlined in this guide provide a roadmap for these investigations. A thorough understanding of the distinct properties of each enantiomer will enable a more rational approach to the clinical use of doxylamine and may pave the way for the development of a new generation of safer and more effective treatments for insomnia and allergic conditions.

References

  • Doxylamine. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]

  • Tadiboyina, V. S. R., et al. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-354.
  • Koillet, K. L., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12695-12706.
  • Seibel-Ehlert, U. (2024). [35S]GTPγS- and [3H]ligand-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg.
  • Casale, T. B., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Allergy and Clinical Immunology, 79(5), 793-800.
  • Histamine H1 Receptor Assay. Innoprot. Available from: [Link]

  • Shiroishi, M., et al. (2026). New study reveals how a key receptor tells apart two nearly identical drug molecules. Tokyo University of Science.
  • Arunkumar, M. R., & Karvekar, M. D. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research, 20(1), 16-20.
  • Doxylamine. Acute Porphyria Drugs Database. Available from: [Link]

  • Arunkumar, M. R., & Karvekar, M. D. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research, 20(1), 16-20.
  • Friedberg, T., et al. (2000). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. British Journal of Clinical Pharmacology, 50(4), 349-357.
  • FDA. (2013). Diclegis (doxylamine succinate and pyridoxine hydrochloride) Delayed-Release Tablets, for oral use. Available from: [Link]

  • Rowland, J. M., et al. (1989). Pharmacokinetics of doxylamine given as Bendectin in the pregnant monkey and baboon. Reproductive Toxicology, 3(3), 197-202.
  • Wójcik-Pszczoła, K., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(25), 7025-7036.
  • DRUGMATRIX: Histamine H1, Central radioligand binding (ligand: [3H] Pyrilamine) (CHEMBL1909156). ChEMBL. Available from: [Link]

  • Pelser, A., et al. (2002). Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. Biopharmaceutics & Drug Disposition, 23(7), 275-282.
  • Arunkumar, M. R., & Karvekar, M. D. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research, 20(1), 16-20.
  • diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Straßer, A., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 114, 1-13.
  • Al-Talla, Z. A. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. IntechOpen.
  • Doxylamine. PubChem. Available from: [Link]

  • Gelotte, C. K., et al. (2018). Doxylamine pharmacokinetics following single dose oral administration in children ages 2–17 years. Clinical Pharmacology in Drug Development, 7(5), 523-530.
  • Preissner, S. C., et al. (2013). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PLoS One, 8(12), e82409.
  • Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Ayon, N. J., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 245.
  • Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Histamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Yasuda, S., et al. (2005). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. Journal of Clinical Pharmacology, 45(8), 903-910.
  • Antihistamines and CYP2D6 Inhibition. Dr. Oracle. Available from: [Link]

  • Lippert, U., et al. (2000). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells.

Sources

Technical Guide: Isotopic Purity Standards for (R)-Doxylamine-d5 Reference Materials

[1]

Executive Summary

In the high-stakes arena of bioanalysis and pharmacokinetics (PK), the reliability of data is coterminous with the quality of the Internal Standard (IS). (R)-Doxylamine-d5 represents a specialized class of Stable Isotope Labeled (SIL) standards designed for enantioselective quantitation.[1]

This guide addresses a critical gap in commercial documentation: the specific interplay between chiral purity and isotopic purity . While chemical purity is often the headline metric, for an IS used in LC-MS/MS, the presence of unlabeled isotopologues (


Part 1: Molecular Architecture & Strategic Importance[1]

The Molecule

Doxylamine is a first-generation antihistamine with potent sedative properties.[1] It possesses a single chiral center at the benzylic carbon.

  • Target Enantiomer: (R)-Doxylamine.[1][2][3][4][5][6]

  • Isotope Labeling: Pentadeuterated (

    
    ), typically on the phenyl ring.[1]
    
  • Rationale for Labeling Position: The phenyl ring is chosen to minimize the Kinetic Isotope Effect (KIE) during N-demethylation (the primary metabolic route). Phenyl labeling also ensures the label is not lost during metabolic processing or via proton exchange in protic solvents.

The "Double-Purity" Paradox

In standard synthesis, high chemical purity does not guarantee high isotopic or chiral purity.[1]

  • Chiral Risk: (S)-Doxylamine has distinct PK properties.[1] If the IS contains significant (S)-enantiomer, and the chromatographic method separates enantiomers, the IS peak area will be split, ruining quantitation.

  • Isotopic Risk: The "Unlabeled Contribution" (

    
    ).[1] If the 
    
    
    standard contains even 1% of
    
    
    , and the analyte concentration is low, the IS contributes a false signal to the analyte channel, artificially inflating the calculated concentration.

Part 2: Critical Quality Attributes (CQAs)

The following specifications are not merely "good to have"; they are mathematical requirements for valid bioanalytical assays.

AttributeSpecificationScientific Rationale
Chemical Purity > 98.0%Eliminates non-doxylamine interferences (precursors, side-products).[1]
Chiral Purity (ee) > 98.0%Ensures the IS co-elutes strictly with the (R)-analyte in chiral LC methods.
Isotopic Enrichment > 99.0 atom % DMeasures the average deuteration per site.[7]
Isotopic Purity (

)
< 0.5% CRITICAL: Minimizes "crosstalk" (IS contribution to analyte signal).[1]
Isotopic Pattern Matches TheoreticalConfirms no scrambling of deuterium to labile positions.

Part 3: Analytical Methodologies & Protocols

Protocol A: Enantioselective Purity via Chiral HPLC

Objective: Quantify the Enantiomeric Excess (ee) of the (R)-isomer against the (S)-impurity.[1]

Methodology: Standard reverse-phase C18 columns cannot separate these enantiomers.[1] We utilize a polysaccharide-based chiral stationary phase (CSP).[1]

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH or equivalent).[1]

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v). Note: Basic pH improves peak shape for basic amines like Doxylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).[1]

  • Acceptance Criteria: No peak detectable at the retention time of the (S)-enantiomer (typically elutes second on this phase, but must be confirmed with racemate injection).[1]

Protocol B: Isotopic Purity Determination via HRMS

Objective: Calculate the exact distribution of isotopologues (

The "Subtraction" Workflow: You cannot simply look at the mass spectrum. You must subtract the natural isotopic abundance (NIA) of Carbon-13 and Nitrogen-15 to see the true deuterium incorporation.[1]

Step-by-Step Protocol:

  • Acquisition: Inject 1 µg/mL solution into Q-TOF or Orbitrap MS (Resolution > 30,000).[1]

  • Theoretical Modeling: Calculate the theoretical isotopic distribution of the unlabeled molecule (

    
    ).
    
    • M (

      
      ): 100%
      
    • M+1 (

      
      ): ~19.5%[1]
      
  • Deconvolution: Analyze the

    
     cluster (
    
    
    ).[1]
    • The signal at

      
       represents the 
      
      
      impurity.
    • The signal at

      
       represents the 
      
      
      impurity.
  • Calculation:

    
    [1]
    
Visualizing the Logic

The following diagrams illustrate the certification workflow and the logic behind isotopic deconvolution.

CertificationWorkflowcluster_synthesisPhase 1: Synthesiscluster_purificationPhase 2: Purificationcluster_validationPhase 3: Validation (ISO 17034)RawPrecursors(d5-Bromobenzene)SynthAsymmetric Synthesis(Chiral Catalyst)Raw->SynthCrudeCrude (R)-Doxylamine-d5Synth->CrudePrepHPLCPrep Chiral HPLC(Remove S-isomer)Crude->PrepHPLCRecrystRecrystallization(Succinate Salt Formation)PrepHPLC->RecrystqNMRqNMR(Mass Fraction)Recryst->qNMRHRMSHRMS(Isotopic Purity)Recryst->HRMSChiralLCChiral LC(Enantiomeric Excess)Recryst->ChiralLCCoACertificate of Analysis(CRM Grade)qNMR->CoA Purity ValHRMS->CoA Atom % DChiralLC->CoA % ee

Caption: Figure 1. The ISO 17034 certification workflow for chiral stable isotopes, moving from asymmetric synthesis to multi-modal validation.

IsotopicLogicInputRaw MS Spectrum(m/z 270-280)d0d0 Signal(Unlabeled)Input->d0d4d4 Signal(Incomplete)Input->d4d5d5 Signal(Target)Input->d5CalcInterference Check(Is d0 > 0.5%?)d0->Calc Quantifyd5->Calc NormalizePassPASSValid for BioanalysisCalc->Pass NoFailFAILFalse Positives LikelyCalc->Fail Yes

Caption: Figure 2. Decision logic for Isotopic Purity. The presence of d0 is the primary failure mode for Internal Standards.

Part 4: Handling and Stability (Self-Validating Systems)[1]

To maintain the integrity of the standard, the user must understand H/D Exchange (HDX) .

The HDX Risk

Deuterium on the phenyl ring (aromatic C-D bonds) is generally stable. However, if the label were on the amine-adjacent carbons or the chiral center, it could be labile in acidic protic solvents.

  • Validation: Store the stock solution in Methanol-d4 (CD3OD) for 24 hours and run MS. If the mass shifts, exchange is occurring.

  • Recommendation: For (R)-Doxylamine-d5 (phenyl label), standard Methanol (MeOH) is acceptable for short-term storage.[1] For long-term stock, DMSO-d6 is preferred to prevent any potential oxidative degradation of the amine.[1]

Homogeneity (ISO 17034 Requirement)

When using a CRM, homogeneity is guaranteed between ampoules.[1] If preparing "in-house" standards:

  • Dissolve the entire batch.[1]

  • Aliquot into single-use vials.

  • Test first, middle, and last vials via HPLC-UV to confirm concentration coefficient of variation (CV) < 1%.

Part 5: Regulatory Compliance[1][8]

For drug development submissions (IND/NDA), the FDA and EMA require traceability.

  • Metrological Traceability: The mass fraction of the standard must be traceable to an SI unit (usually via NIST-traceable qNMR or mass balance using calibrated balances).

  • Uncertainty Budget: The CoA must list the Expanded Uncertainty (

    
    ), combining uncertainties from characterization (
    
    
    ), homogeneity (
    
    
    ), and stability (
    
    
    ).[1]
1

Where k=2 (95% confidence interval).

References

  • International Organization for Standardization. (2016).[1][8] ISO 17034:2016 - General requirements for the competence of reference material producers.[8] Retrieved from [Link][1]

  • Alsante, K. M., et al. (2014).[1] Pharmaceutical Impurity Identification and Profiling. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.[1]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Methodological & Application

protocol for chiral separation of doxylamine enantiomers in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Stereoselective Analysis of Doxylamine Enantiomers in Human Plasma via LC-MS/MS

Executive Summary & Scientific Rationale

The Clinical Imperative for Chiral Separation Doxylamine succinate is a first-generation antihistamine widely used for insomnia and cold symptoms. It exists as a racemate (50:50 mixture) of


 and 

enantiomers. While both enantiomers exhibit antihistaminic activity, they possess distinct pharmacokinetic (PK) profiles and metabolic pathways.
  • Stereoselective Metabolism: The

    
    -enantiomer is metabolized more rapidly than the 
    
    
    
    -enantiomer in humans, leading to higher plasma exposure (AUC) of the
    
    
    -form.
  • Pharmacodynamics: The

    
    -enantiomer typically exhibits greater affinity for the H1-receptor compared to the 
    
    
    
    -form.

Standard achiral analysis masks these discrepancies, potentially obscuring bioequivalence data or metabolic phenotypes. This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to separate and quantify doxylamine enantiomers in human plasma at sub-nanogram levels, utilizing a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1][2]

  • The Selector: Cellulose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(4-chloro-3-methylphenylcarbamate).

  • The Interaction: The carbamate groups on the polymer backbone act as hydrogen bond donors and acceptors. The aromatic rings provide

    
    -
    
    
    
    interaction sites.
  • The "Three-Point" Rule: For chiral recognition to occur, the doxylamine molecule must interact with the CSP at a minimum of three points (steric fit, H-bonding, and dipole-dipole interactions). The spatial arrangement of the

    
     vs. 
    
    
    
    enantiomer results in different binding energies (
    
    
    ), causing differential retention.

ChiralMechanism cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Analyte Analyte (Doxylamine) CSP_Site Binding Pocket (Carbamate/Aromatic) Result Separation (Alpha > 1.1) CSP_Site->Result R_Enant R(+)-Doxylamine R_Enant->CSP_Site Strong Interaction (3-Point Fit) S_Enant S(-)-Doxylamine S_Enant->CSP_Site Weak Interaction (Steric Clashes)

Figure 1: Mechanistic representation of chiral recognition on a polysaccharide-based column.

Experimental Protocol

Materials & Reagents
  • Analytes: Doxylamine Succinate (Racemic standard), Doxylamine-d5 (Internal Standard).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate.

  • Buffer: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Doxylamine is a basic drug (


). Protein precipitation (PPT) often leaves phospholipids that suppress MS ionization. LLE at high pH ensures the drug is uncharged (neutral), maximizing extraction efficiency into organic solvent while leaving matrix salts and proteins behind.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • Internal Standard: Add 20 µL of Doxylamine-d5 working solution (50 ng/mL). Vortex for 10 sec.

  • Basification (Critical): Add 50 µL of 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate.

    • Target pH: > 10.0 (Ensures >99% of doxylamine is in free-base form).

  • Extraction: Add 2.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v OR MTBE ).

  • Agitation: Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous layer (dry ice/acetone bath) and pour the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Chiralcel OD-RH or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 150 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Isocratic elution is preferred for chiral stability.

    • Composition: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40 : 60 v/v).

    • Note: The basic pH of the buffer is crucial. It suppresses protonation of the basic doxylamine, improving peak shape and retention on the polysaccharide column.

  • Flow Rate: 0.5 mL/min (Split post-column if necessary, though 0.5 is usually compatible with modern ESI sources).

  • Column Temp: 35°C.

  • Injection Vol: 5 - 10 µL.

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Doxylamine 271.2182.125100
Doxylamine-d5 276.2187.125100

Note: The transition 271.2


 182.1 corresponds to the loss of the dimethylaminoethyl group.

Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Key Validation Metrics:

  • Selectivity: Inject blank plasma from 6 different donors. No interference >20% of LLOQ at the retention times of enantiomers.

  • Linearity:

    
     ng/mL for each enantiomer. Weighting factor 
    
    
    
    .
  • Precision & Accuracy:

    • Intra-day/Inter-day CV% must be

      
       (
      
      
      
      at LLOQ).
  • Matrix Effect: Compare slope of calibration curve in matrix vs. solvent.

  • Enantiomeric Stability: Verify no racemization occurs during sample prep.

    • Test: Spike pure

      
       into plasma, extract, and check for presence of 
      
      
      
      .

ValidationWorkflow cluster_Tests Core Parameters Start Method Validation Selectivity Selectivity (6 Blank Sources) Start->Selectivity Linearity Linearity (0.5 - 200 ng/mL) Start->Linearity Stability Racemization Check (Pure Enantiomer Spike) Start->Stability Decision Pass Criteria? Selectivity->Decision Linearity->Decision Stability->Decision Final Clinical Application Decision->Final Yes

Figure 2: Validation decision tree ensuring method robustness before clinical application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Increase buffer concentration (up to 20mM) or pH (up to 9.0 using Ammonium Bicarbonate).
Low Sensitivity Ion suppression from plasma phospholipids.Switch from PPT to LLE (as described). Ensure aqueous layer is frozen before pouring organic layer.
Poor Resolution Column degradation or incorrect mobile phase.Polysaccharide columns are sensitive to pressure shocks. Ensure mobile phase is pre-mixed and degassed.
Carryover Adsorption to injector needle.Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • Sirisha, T., et al. (2015). "Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma."[6] Bulletin of Faculty of Pharmacy, Cairo University. Link[6]

  • Kim, B.H., et al. (2011). "Stereoselective pharmacokinetics of doxylamine in healthy volunteers." Archives of Pharmacal Research. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Schmid, M.G., et al. "Chiral separation of antihistamines." Journal of Chromatography A.

Sources

Application Note: Enantioselective Bioanalysis of (R)-Doxylamine in Human Plasma Using (R)-Doxylamine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the quantification of (R)-Doxylamine in human plasma using (R)-Doxylamine-d5 as a chiral Internal Standard (IS). While Doxylamine is commonly marketed as a racemic succinate salt, its metabolism via CYP450 enzymes (specifically CYP2D6, CYP1A2, and CYP2C9) exhibits significant stereoselectivity. To accurately map the pharmacokinetic (PK) profile of the active (R)-enantiomer without analytical bias, the use of an enantiomerically pure, deuterated internal standard is critical. This guide outlines the methodology for Liquid-Liquid Extraction (LLE), Chiral LC-MS/MS analysis, and regulatory validation according to FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction: The Case for Chiral Precision

Doxylamine is a first-generation antihistamine with sedative properties, acting primarily as an inverse agonist of the H1 receptor.[1] It possesses a chiral center at the tertiary carbon, resulting in (R) and (S) enantiomers.

Why (R)-Doxylamine-d5?

In standard achiral chromatography, racemic Doxylamine-d5 is sufficient. However, in stereoselective assays , the (R) and (S) enantiomers are chromatographically separated.

  • Co-elution Requirement: To effectively compensate for matrix effects and ionization suppression, the IS must co-elute perfectly with the analyte. On a chiral column, (R)-Doxylamine and (S)-Doxylamine elute at different times.

  • The Problem with Racemic IS: If racemic Doxylamine-d5 is used, it splits into two peaks. While the (R)-d5 peak can be used to quantify (R)-d0, using the enantiomerically pure (R)-Doxylamine-d5 eliminates the risk of "cross-talk" or isotopic impurity interference from the (S)-d5 peak, ensuring the highest signal-to-noise ratio and integration precision.

Mechanism of Action & Metabolism

The (R)-enantiomer often exhibits distinct binding affinities and clearance rates compared to the (S)-form. The primary metabolic pathways involve N-demethylation to N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1][2]

Experimental Workflow

Materials and Reagents
  • Analyte: (R)-Doxylamine Succinate (Reference Standard, >99% ee).

  • Internal Standard: (R)-Doxylamine-d5 (Isotopic purity >99% D, Chemical purity >98%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Bicarbonate, Hexane, Isoamyl Alcohol.

Visualized Workflow (Graphviz)

BioanalyticalWorkflow Start Sample Collection (Human Plasma K2EDTA) Spike IS Addition Spike 50 µL (R)-Doxylamine-d5 (Target: 10 ng/mL) Start->Spike LLE Liquid-Liquid Extraction (LLE) Solvent: Hexane:Isoamyl Alcohol (98:2) Alkaline conditions (pH > 10) Spike->LLE Equilibration Evap Evaporation & Reconstitution Dry under N2 @ 40°C Reconstitute in Mobile Phase LLE->Evap Supernatant Transfer LC Chiral LC Separation Column: Cellulose Tris-based Isocratic Elution Evap->LC MS MS/MS Detection (ESI+) MRM Mode LC->MS Data Data Analysis Ratio: Area (R)-Dox / Area (R)-Dox-d5 MS->Data

Caption: Step-by-step bioanalytical workflow for the enantioselective quantification of (R)-Doxylamine.

Detailed Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for doxylamine to minimize matrix effects and improve sensitivity (LLOQ).

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spiking: Add 50 µL of (R)-Doxylamine-d5 working solution (e.g., 100 ng/mL in methanol). Vortex for 10 sec.

  • Alkalization: Add 100 µL of 0.1 M NaOH to ensure the drug is in its non-ionized free-base form (pKa ~9.2).

  • Extraction: Add 3 mL of extraction solvent (Hexane:Isoamyl Alcohol, 98:2 v/v ).

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Separation: Centrifuge at 4000 × g for 10 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase. Vortex and transfer to autosampler vials.[3]

Chiral LC-MS/MS Conditions

Chromatography:

  • Instrument: UHPLC System.

  • Column: Chiralpak IC-3 or Cellulose Tris (4-chloro-3-methylphenylcarbamate), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60 v/v). Note: Basic pH improves peak shape for basic amines on polysaccharide columns.

  • Flow Rate: 0.8 mL/min.

  • Run Time: ~8.0 minutes (Ensure baseline separation of R and S).

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(R)-Doxylamine 271.1182.110022
(R)-Doxylamine-d5 276.2187.210022

Note: The transition 271->182 corresponds to the loss of the dimethylaminoethyl side chain.

Method Validation (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[7][8]

Selectivity and Specificity[8][9]
  • Test: Analyze 6 lots of blank plasma.

  • Requirement: No interfering peaks at the retention time of (R)-Doxylamine or (R)-Doxylamine-d5.

  • Chiral Purity Check: Inject pure (S)-Doxylamine to confirm it does not co-elute or interconvert to (R)-Doxylamine under assay conditions.

Linearity and Sensitivity[5]
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting: 1/x².

  • Correlation Coefficient (r²): > 0.99.[9]

Matrix Effect (ME) & Recovery (RE)

This is where the (R)-Doxylamine-d5 is crucial.

  • Calculation: Compare peak areas of post-extraction spiked samples vs. neat solution standards.

  • IS Normalization: The IS-normalized Matrix Factor should be close to 1.0, indicating the deuterated IS compensates perfectly for ion suppression.

Logic of Chiral Separation & IS Compensation

ChiralLogic cluster_0 Racemic Sample cluster_1 Internal Standard R_Dox (R)-Doxylamine (Analyte) Column Chiral Column (Cellulose-based) R_Dox->Column S_Dox (S)-Doxylamine (Impurity/Inactive) S_Dox->Column R_IS (R)-Doxylamine-d5 (Perfect Match) R_IS->Column MS_Det Mass Spec (MRM Detection) Column->MS_Det Elutes @ 4.5 min (Co-elution: Analyte + IS) Column->MS_Det Elutes @ 6.2 min (Separated S-isomer) Result Accurate (R)-PK Profile MS_Det->Result Quantification Ratio: (R)-Dox / (R)-IS

Caption: Logic flow demonstrating how (R)-Doxylamine-d5 co-elutes with the target analyte while the (S)-enantiomer is chromatographically resolved.

Troubleshooting & Optimization

  • Deuterium Exchange:

    • Risk: Protium-Deuterium exchange can occur at acidic pH or high temperatures.

    • Solution: Keep extraction alkaline (pH > 10) and evaporation temperature < 45°C. The d5 label on the phenyl ring is generally stable, but verify with stability QCs.

  • Chiral Inversion:

    • Risk: Some drugs racemize ex vivo.

    • Check: Process a QC sample containing only (S)-Doxylamine. If an (R)-peak appears, inversion is occurring during sample prep.

  • Peak Tailing:

    • Cause: Interaction of the amine with silanols.

    • Solution: Ensure the Mobile Phase contains an additive like diethylamine or use high pH (Ammonium Bicarbonate) compatible columns.

References

  • FDA. (2018).[10] Bioanalytical Method Validation Guidance for Industry.[7][11][10][12] U.S. Food and Drug Administration.[7][8][11] [Link]

  • Hui, Z., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Srinivas, N.R. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Journal of Chromatography B. [Link]

  • Friedman, H., & Greenblatt, D.J. (1985).[13] The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection.[13] Journal of Clinical Pharmacology.[13] [Link]

Sources

High-Resolution Mass Spectrometry for the Bioanalysis of (R)-Doxylamine-d5: A Protocol for Robust Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Analytical Imperative for Doxylamine

Doxylamine is a first-generation antihistamine of the ethanolamine class, widely utilized for its sedative and antiemetic properties.[1] It is a chiral compound, and studies have demonstrated that the antihistaminic activity resides primarily in the R-enantiomer, (R)-Doxylamine, which possesses significantly higher pharmacological activity compared to the racemic mixture or the S-enantiomer.[2][3] This stereoselectivity underscores the importance of precise and accurate analytical methods in clinical and preclinical development.

For quantitative bioanalysis, particularly in complex matrices like plasma or urine, the use of a stable isotope-labeled internal standard is the gold standard. (R)-Doxylamine-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard for the quantification of (R)-Doxylamine.[4][5] It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to normalize for variability during sample preparation and analysis, thereby yielding highly accurate and precise results.[6]

High-Resolution Mass Spectrometry (HRMS), especially when coupled with a robust separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), offers unparalleled advantages for this application. Instruments like the Quadrupole Time-of-Flight (Q-TOF) provide exceptional mass accuracy (<5 ppm), high resolving power, and excellent sensitivity, which are critical for differentiating the analyte from endogenous interferences and ensuring confident identification and quantification.[7][8][9]

Core Principles: Q-TOF HRMS for Isotope-Labeled Analytes

The selection of an analytical technique is driven by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay.

Ionization: Electrospray Ionization (ESI)

Doxylamine and its deuterated analog are polar molecules that are readily ionizable in solution.[10] Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft ionization method well-suited for such compounds, typically yielding a strong protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Analysis is performed in positive ion mode due to the presence of basic nitrogen atoms in the doxylamine structure, which are easily protonated.[10]

High-Resolution Mass Analysis

The Time-of-Flight (TOF) mass analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube.[8] A key advantage of modern TOF instruments is their high resolving power, which allows for the separation of ions with very similar masses. Furthermore, the high mass accuracy provides unambiguous elemental composition determination, confirming the identity of the analyte and internal standard. This is a significant advantage over nominal mass instruments like triple quadrupoles.[11][12]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

A Q-TOF instrument combines a quadrupole mass filter with a TOF mass analyzer.[8][13] This hybrid configuration enables tandem mass spectrometry (MS/MS) experiments. The quadrupole (Q1) selects the precursor ion of interest (e.g., the [M+H]⁺ of (R)-Doxylamine-d5), which is then fragmented in a collision cell (q). The resulting product ions are then analyzed by the high-resolution TOF analyzer. This process provides structural confirmation and enhances selectivity by monitoring a specific fragmentation pathway.

For doxylamine, the typical fragmentation involves the cleavage of the ether bond, resulting in a prominent product ion at m/z 182.0.[6][10][14] Consequently, for (R)-Doxylamine-d5, this same fragmentation pathway is expected, yielding a product ion with an m/z shifted by +5 due to the deuterium labels.

G cluster_precursor Precursor Ion (Selected by Q1) cluster_collision Collision Cell (CID) cluster_product Product Ion (Analyzed by TOF) precursor [M+H]⁺ of (R)-Doxylamine-d5 C₁₇H₁₈D₅N₂O⁺ Exact Mass: 276.2108 cid Collision-Induced Dissociation precursor->cid Enters Collision Cell product_ion Major Product Ion [C₁₀H₉D₅NO]⁺ Exact Mass: 187.1325 cid->product_ion Fragmentation neutral_loss Neutral Loss C₇H₁₆N Mass: 114.1283 cid->neutral_loss Loses Neutral Fragment

Caption: Predicted fragmentation pathway for (R)-Doxylamine-d5 in MS/MS analysis.

Experimental Protocol: Quantitative Analysis in Human Plasma

This protocol details a validated approach for the extraction and quantification of doxylamine from human plasma using (R)-Doxylamine-d5 as an internal standard.

Materials and Reagents
  • Analytes: Doxylamine Succinate (Reference Standard), (R)-Doxylamine-d5 (Certified Reference Material).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%).

  • Water: Deionized water, 18.2 MΩ·cm or greater.

  • Matrix: Blank human plasma, screened for interferences.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Doxylamine and (R)-Doxylamine-d5 in methanol.

  • Calibration Standards (CS): Serially dilute the Doxylamine stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards ranging from 0.5 to 200 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC working solutions at low, medium, and high concentrations from a separate stock weighing of Doxylamine.

  • Internal Standard (IS) Working Solution: Dilute the (R)-Doxylamine-d5 stock solution to a final concentration of 50 ng/mL in methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS analysis.[10]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the appropriate tube.

  • Add 20 µL of the IS working solution (50 ng/mL (R)-Doxylamine-d5) to all tubes except for the blank matrix samples.

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to autosampler vials for injection.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-HRMS Instrument Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
LC System UHPLC SystemProvides high-resolution separation and fast analysis times.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm)Offers excellent retention and peak shape for doxylamine.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte while washing the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
MS System Q-TOF Mass SpectrometerFor high mass accuracy and resolution.
Ionization Mode ESI, PositiveOptimal for the basic nature of doxylamine.
Capillary Voltage 3.5 kVTypical voltage to ensure stable spray and ionization.
Source Temp. 120 °CStandard source temperature.
Desolvation Temp. 450 °CEnsures efficient desolvation of the ESI droplets.
Acquisition Mode Full Scan (m/z 50-500) with DDA or Targeted MS/MSFull scan for qualitative review; MS/MS for quantification.
Collision Energy 20-40 eV (Optimized by infusion)Energy required to induce characteristic fragmentation.

Data Analysis and Method Validation

Data Processing
  • Extraction: Generate Extracted Ion Chromatograms (XICs) for the precursor ions of Doxylamine and (R)-Doxylamine-d5 using a narrow mass window (e.g., ±5 ppm).

  • Integration: Integrate the peak areas for both the analyte and the internal standard.

  • Calibration: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the nominal concentration of the calibration standards. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

  • Quantification: Determine the concentration of doxylamine in QC and unknown samples by applying their area ratios to the regression equation from the calibration curve.

Expected High-Resolution Data

High mass accuracy is the cornerstone of this method, allowing for confident identification.

Compound Formula Adduct Calculated Exact Mass (m/z) Major Fragment (MS/MS)
DoxylamineC₁₇H₂₂N₂O[M+H]⁺271.1805182.0968
(R)-Doxylamine-d5C₁₇H₁₇D₅N₂O[M+H]⁺276.2108187.1325
Bioanalytical Method Validation

A full method validation must be performed to ensure the reliability of the data for regulatory submissions. This process should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[15][16] The ICH M10 Bioanalytical Method Validation guidance is often a starting point.[17]

The validation should assess the following key parameters:

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >5; accuracy and precision criteria must be met.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99; standards must be within ±15% of nominal (±20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.IS-normalized matrix factor CV should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Conclusion

The method detailed in this application note provides a robust and reliable framework for the quantification of doxylamine in biological matrices. The combination of a stable isotope-labeled internal standard, (R)-Doxylamine-d5, with the high selectivity and mass accuracy of Q-TOF HRMS ensures the generation of high-quality, defensible data suitable for regulated bioanalysis. This approach mitigates the risks of matrix interference and analytical variability, providing the confidence required for critical decisions in drug development.

References

  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. (2010, November 1). LCGC International. Retrieved February 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience. Retrieved February 22, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January 21). U.S. Department of Health and Human Services. Retrieved February 22, 2026, from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars. Retrieved February 22, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved February 22, 2026, from [Link]

  • Time-of-flight mass spectrometry. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849–865. Retrieved February 22, 2026, from [Link]

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. (2020, November 16). Spectroscopy. Retrieved February 22, 2026, from [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025, August 15). Persee. Retrieved February 22, 2026, from [Link]

  • Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Retrieved February 22, 2026, from [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Request PDF on ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cannaert, A., et al. (2021). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain. Retrieved February 22, 2026, from [Link]

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. (2025, December 25). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. (2025, June 4). Preprints.org. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of (R)-Doxylamine-d5 Working Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

(R)-Doxylamine-d5 is a critical deuterated internal standard (IS) used to normalize matrix effects and recovery variability in LC-MS/MS bioanalysis of Doxylamine. While the solid reference material is robust, working solutions (low concentration, <1 µg/mL) exhibit exponentially higher vulnerability to environmental stress than stock solutions.

This guide moves beyond basic "keep it cold" advice. It dissects the mechanisms of degradation—specifically chiral inversion, oxidative N-dealkylation, and non-specific adsorption—to provide a scientifically grounded troubleshooting framework.

Part 1: The Three Pillars of Stability (Prevention)

To ensure data integrity in regulated environments (FDA/EMA), you must control three variables: Solvent Environment , Container Surface Chemistry , and Photostability .

Solvent Chemistry & pH Control

The choice of solvent dictates the chemical stability of the amine and the chiral center.

Solvent SystemSuitabilityMechanism / Risk
100% Methanol (MeOH) High Excellent solubility. Neutral pH minimizes risk of acid-catalyzed racemization.
Acetonitrile (ACN) Moderate Good for solubility, but ACN can polymerize or accumulate acetamide over long storage, potentially reacting with the amine group of Doxylamine.
Water / Aqueous Buffers Critical Risk Do not store working solutions in >10% water. Aqueous environments promote hydrolysis and bacterial growth. pH shifts in unbuffered water can trigger chiral inversion.
Acidified Solvents Avoid Acid (e.g., 0.1% Formic Acid) catalyzes the racemization of the chiral center at the benzylic ether position.
Surface Adsorption (The "Disappearing IS" Phenomenon)

At working concentrations (e.g., 10–50 ng/mL), (R)-Doxylamine-d5 is highly prone to non-specific binding to glass and plastic due to its basic amine functionality.

  • Protocol: Use Silanized Amber Glass vials for storage.

  • Why: Untreated glass has surface silanol groups (Si-OH) that act as weak acids, binding the basic nitrogen in Doxylamine. This results in a "drift" where the IS signal decreases over weeks, independent of chemical degradation.

Photostability & Oxidation

Doxylamine contains a pyridine ring and a tertiary amine, making it susceptible to N-oxidation under light exposure.

  • Requirement: Amber glass is mandatory.

  • Headspace: Minimize headspace in storage vials to reduce oxygen availability, preventing the formation of Doxylamine N-oxide (a common degradant +16 Da).

Part 2: Troubleshooting Guide (Reactive)

Scenario A: "My Internal Standard Signal is Drifting Downward"

Symptom: The peak area of (R)-Doxylamine-d5 decreases by >15% over a analytical run or between batches, but the retention time remains constant.

  • Root Cause 1: Adsorption.

    • Diagnosis: Transfer the solution to a polypropylene tube.[1] If signal recovers in a fresh prep but drops in the stored vial, it is wall-binding.

    • Fix: Switch to silanized glass or add 0.1% BSA (Bovine Serum Albumin) as a carrier protein if the matrix allows.

  • Root Cause 2: Oxidation (N-Oxide formation).

    • Diagnosis: Check for a new peak at [M+16] mass units.

    • Fix: Prepare fresh solution; purge solvents with nitrogen.

Scenario B: "I See a Split Peak or Shoulder"

Symptom: The single sharp peak of (R)-Doxylamine-d5 begins to split or broaden significantly.

  • Root Cause: Chiral Inversion (Racemization).

    • Mechanism: The chiral center (benzylic carbon) is sensitive. If stored in acidic conditions or exposed to UV light, the (R) enantiomer can partially convert to the (S) enantiomer.

    • Impact: If your LC method is achiral, this may just look like broadening. If chiral, you will see two peaks.

    • Fix: Verify storage pH is neutral. Ensure strict temperature control (-20°C or -80°C).

Scenario C: "Cross-Talk" (Signal in the Analyte Channel)

Symptom: You detect a signal in the unlabeled Doxylamine channel (analyte) when injecting only the labeled IS.

  • Root Cause: Isotopic Impurity or Deuterium Exchange.

    • Analysis: (R)-Doxylamine-d5 typically has deuteriums on the phenyl ring. These are chemically stable and do not exchange with solvent protons (unlike amine/hydroxyl protons).

    • Fix: Check the Certificate of Analysis (CoA) for "Isotopic Purity." If the d0 contribution is >0.5%, you must lower the IS concentration or buy a higher purity lot.

Part 3: Visualizing the Stability Decision Tree

The following logic flow helps you diagnose stability issues immediately.

Doxylamine_Stability_Workflow Start Issue: IS Performance Decline Check_RT Step 1: Check Retention Time (RT) Start->Check_RT RT_Shift RT Has Shifted Check_RT->RT_Shift Yes RT_Stable RT is Stable Check_RT->RT_Stable No Evaporation Cause: Solvent Evaporation Action: Reseal/Replace Caps RT_Shift->Evaporation Check_Mass Step 2: Check Mass Spectrum RT_Stable->Check_Mass New_Peak New Peak (+16 Da) Check_Mass->New_Peak Yes No_New_Peak No New Peaks Check_Mass->No_New_Peak No Oxidation Cause: Oxidation (N-Oxide) Action: Amber Glass, N2 Purge New_Peak->Oxidation Check_Container Step 3: Check Container/Solvent No_New_Peak->Check_Container Adsorption Cause: Adsorption to Vial Action: Use Silanized Glass Check_Container->Adsorption Signal Drop Only Racemization Cause: Chiral Inversion Action: Check pH (Avoid Acid) Check_Container->Racemization Peak Broadening/Split

Figure 1: Diagnostic workflow for identifying the root cause of (R)-Doxylamine-d5 working solution instability.

Part 4: Validation Protocol (Self-Validating System)

To comply with FDA Bioanalytical Method Validation (BMV) guidelines [1], you cannot assume stability; you must prove it.

The "Stock vs. Working" Stability Experiment:

  • Preparation:

    • Solution A (Control): Freshly prepared working solution from Stock.

    • Solution B (Test): Working solution stored for X days at -20°C.

  • Execution:

    • Inject 6 replicates of Solution A and 6 replicates of Solution B.

    • Do not rely on absolute area alone (instrument drift affects this). Use the Area Ratio against a secondary external standard if possible, or strictly compare means within a single run.

  • Acceptance Criteria:

    • The mean peak area of the stored solution must be within ±5% of the fresh solution.

    • No new peaks >5% of the main peak area.

  • Frequency:

    • Perform this check every 3 months for stock solutions and every 2 weeks for working solutions until a baseline is established.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the working solution in the autosampler (4°C) for a week? A: Risk. While chemically stable at 4°C, aqueous working solutions (if diluted for injection) are prone to bacterial growth and adsorption over 48+ hours. We recommend a maximum of 24-48 hours stability validation for autosampler conditions.

Q: Does the "d5" label exchange with the solvent? A: No. In (R)-Doxylamine-d5, the deuterium atoms are typically located on the phenyl ring [2]. Aromatic C-D bonds are extremely stable and do not undergo exchange with protons in methanol or water under standard storage conditions.

Q: Why do I see a +16 Da peak appearing after a month? A: This is the N-oxide metabolite/degradant. It forms when the tertiary amine reacts with residual dissolved oxygen. This confirms that your storage vials were not air-tight or were exposed to light/heat.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[4] [Link]

  • PubChem. Doxylamine Compound Summary (Stability & Reactivity).[Link]

Sources

reducing background noise in (R)-Doxylamine-d5 detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in (R)-Doxylamine-d5 Detection

Executive Summary

Welcome to the . You are likely facing a signal-to-noise (S/N) bottleneck in the quantification of (R)-Doxylamine using its deuterated internal standard, (R)-Doxylamine-d5.[1]

Doxylamine is a basic amine (


).[1] In LC-MS/MS, "noise" is rarely random; it is usually a symptom of chemical tailing , isobaric interference , or isotopic impurity .[1] When targeting the specific (R)-enantiomer, the challenge doubles: you must maintain chiral resolution while suppressing the background matrix that often co-elutes on polysaccharide-based chiral columns.

This guide abandons generic advice. We will isolate the noise source using a self-validating exclusion logic.

Module 1: Isotopic Purity & "Crosstalk" (The Ghost Peak)

The Issue: You see a peak in the (R)-Doxylamine-d5 channel even when injecting a blank sample, or you see high background in the analyte channel when injecting only the IS.

The Science: This is often misdiagnosed as "carryover." It is actually Isotopic Crosstalk .

  • Forward Interference (Analyte

    
     IS):  High concentrations of native Doxylamine can contribute to the d5 channel via naturally occurring heavy isotopes (
    
    
    
    ,
    
    
    , etc.).[1] However, with a mass shift of +5 Da, this is statistically negligible unless your ULOQ is extremely high.[1]
  • Reverse Interference (IS

    
     Analyte):  This is the critical vector.[1] Commercial (R)-Doxylamine-d5 standards often contain 0.5% to 2% of unlabeled (d0) Doxylamine as a synthesis impurity.[1] If you spike your IS too high to overcome matrix effects, you are inadvertently spiking the analyte into every sample.
    

Troubleshooting Protocol: The "Zero-IS" Validation

  • Step 1: Prepare a "Double Blank" (Matrix only, No Analyte, No IS).[1]

  • Step 2: Prepare a "System Blank" (Mobile Phase only).[1]

  • Step 3: Prepare a "Zero Sample" (Matrix + IS only).[1]

  • Step 4: Inject in this order: System Blank

    
     Double Blank 
    
    
    
    Zero Sample.[1]

Interpretation:

  • Signal in System Blank : Contaminated Mobile Phase or Injector Carryover.[1]

  • Signal in Zero Sample (at analyte retention time): Impure IS Reagent .

Corrective Action: If the IS is impure, you must titrate the IS concentration down. Find the "Goldilocks Zone" where the IS signal is stable (


 cps) but the contribution to the analyte channel is 

of the LLOQ (Lower Limit of Quantification).
Module 2: Chiral Resolution & Peak Tailing

The Issue: The baseline is high/noisy specifically around the retention time, or the peaks are tailing, making integration difficult.

The Science: (R)-Doxylamine is a tertiary amine.[1] On silica-based columns (even chiral ones like Cellulose-1 or Amylose-1), residual silanol groups act as cation exchangers.[1] The basic Doxylamine sticks to these sites, causing peak tailing . Tailing peaks raise the apparent noise floor and ruin the S/N ratio.

The Fix: Basic additives are non-negotiable for chiral separation of Doxylamine.

Optimization Table: Mobile Phase Additives

Additive StrategyMechanismRecommended Condition
Diethylamine (DEA) Competes for silanol sites, "masking" them from the analyte.[1]0.1% DEA in Mobile Phase B (Organic).[1] Critical for Chiralpak columns.[1]
Ammonium Bicarbonate High pH buffer (

) suppresses protonation of Doxylamine.
10-20 mM in Mobile Phase A (Aqueous).[1]
Formic Acid Low pH keeps silanols neutral but fully protonates Doxylamine.[1]Avoid for Chiral. Often degrades chiral selector stability or resolution.[1]

Visual Workflow: Optimizing Peak Shape

ChiralOptimization start Start: Poor Peak Shape / High Noise check_ph Check Mobile Phase pH start->check_ph is_basic Is pH > 8.0? check_ph->is_basic add_dea Add 0.1% Diethylamine (DEA) to Organic Phase is_basic->add_dea No (Acidic) check_col Check Column Type is_basic->check_col Yes switch_buffer Switch to 20mM Ammonium Bicarbonate add_dea->switch_buffer switch_buffer->check_col cellulose Cellulose-based (e.g., Chiralpak IC/OD) check_col->cellulose Preferred protein AGP (Alpha-1-acid glycoprotein) check_col->protein Alternative result Result: Sharp Peaks, Lower Baseline Noise cellulose->result protein->result

Figure 1: Decision tree for optimizing chromatographic conditions to reduce peak tailing and baseline noise.

Module 3: Matrix Effects & Ion Suppression

The Issue: The background noise isn't high, but the signal is low (low S/N), or the baseline is erratic ("grass" appearance).

The Science: Phospholipids from plasma/serum elute late and cause massive ion suppression. If you are using Protein Precipitation (PPT), you are injecting significant "dirt" that competes for ionization energy.[1]

The Protocol: Liquid-Liquid Extraction (LLE) For (R)-Doxylamine (a base), LLE is superior to PPT for noise reduction.[1]

  • Alkalize: Add 50

    
    L of 0.5 M NaOH to 200 
    
    
    
    L Plasma. (Drives Doxylamine to uncharged state).[1]
  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

  • Agitate: Vortex 10 min, Centrifuge 10 min @ 4000g.

  • Flash Freeze: Freeze the aqueous bottom layer (dry ice/acetone bath).[1]

  • Pour: Decant the organic top layer (contains Doxylamine) into a clean tube.

  • Dry & Reconstitute: Evaporate and reconstitute in Mobile Phase.

Why this works: Phospholipids and salts remain in the aqueous phase or the interface. Only the uncharged lipophilic drugs move to the organic phase, resulting in a pristine baseline.

Module 4: Mass Spectrometry Parameters

The Issue: Non-specific background noise in the MRM channel.

The Science: Selecting the correct transition is vital.[2][3] The "Quantifier" transition should be unique.

  • Doxylamine:

    
    [1]
    
  • Doxylamine-d5:

    
    [1][4][5][6]
    

Critical Check: Ensure your Collision Energy (CE) is optimized.[1] If CE is too high, you generate non-specific low-mass fragments that are common in the background solvent noise.[1] If too low, you don't fragment enough.[1] Perform a "RAMP" experiment to find the precise CE maximum for the 182.1 fragment.

FAQ: Rapid Fire Troubleshooting

Q: I am seeing a split peak for (R)-Doxylamine-d5. Is my column broken? A: Likely not. If the sample solvent is stronger (more organic) than your initial mobile phase, you get "solvent effects" causing split peaks.[1] Reconstitute your sample in a solvent weaker than your starting gradient (e.g., 90% Water / 10% ACN).[1]

Q: Can I use Doxylamine-d3 instead of d5? A: Not recommended. A +3 Da shift is risky due to the natural abundance of isotopes in the native drug (M+2 and M+3 contributions). The +5 shift of d5 provides a "cleaner" spectral window, significantly reducing background interference.

Q: My baseline rises at the end of the run. A: This is the "Phospholipid Wave." If you are running a gradient, the lipids elute at high organic %. Ensure your run time is long enough to wash these out before the next injection, or switch to the LLE protocol above to remove them entirely.

References
  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[7][8][9] [Link]

  • Determination of Doxylamine Enantiomers in Rat Plasma. (2015). Journal of Chromatography B. Describes the specific use of Cellulose Tris columns and basic mobile phases for doxylamine chiral separation. [Link]

  • LC-MS/MS Method for Doxylamine in Human Plasma. (2022).[1][4][5] Journal of Pharmaceutical and Biomedical Analysis. Confirms MRM transitions (271->182) and ESI+ parameters. [Link]

Sources

Technical Support Center: (R)-Doxylamine-d5 Stability & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DXL-ISO-8492 Status: Open Topic: Preventing Racemization of (R)-Doxylamine-d5 During Bioanalytical Extraction Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

You are likely reading this guide because you are observing peak splitting , shoulder formation , or unexpected (S)-enantiomer signals in your (R)-Doxylamine-d5 Internal Standard (IS) channel during chiral LC-MS/MS analysis.

While Doxylamine is generally considered stable, the chiral center (C-alpha to the pyridine ring and ether oxygen) possesses a benzylic/pyridylic proton . Under specific stress conditions—primarily high pH extraction combined with thermal concentration—this proton becomes labile. Deprotonation leads to a planar intermediate, which, upon reprotonation, results in racemization.

This guide provides a validated troubleshooting workflow to preserve the enantiomeric purity of your deuterated standard and analyte.

Module 1: The Chemistry of Risk (Root Cause Analysis)

To solve the problem, we must understand the mechanism. Doxylamine racemization is not random; it is chemically induced by the extraction environment.

The Mechanism: The chiral carbon in Doxylamine is bonded to a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen (via induction and resonance) increases the acidity of the benzylic proton (


).
  • Base Attack: Strong bases (pH > 12) used in Liquid-Liquid Extraction (LLE) can abstract

    
    .
    
  • Planarization: The molecule forms a transient carbanion/enolate-like intermediate where the chiral center becomes planar (

    
     hybridized).
    
  • Racemization: When the proton returns (from solvent or buffer), it can attack from either the top or bottom face, converting pure (R)-Doxylamine into a racemic mixture.

Risk Factor Matrix
ParameterLow Risk (Safe Zone)High Risk (Danger Zone)
Extraction pH pH 9.0 – 10.0 (Carbonate/Borate)pH > 12.0 (NaOH/KOH)
Solvent Hexane, MTBE, DichloromethaneAlcohols (at high pH), Acetone
Evaporation Temp < 40°C (Nitrogen Stream)> 50°C (Vacuum/Air)
Reconstitution Acetonitrile/Water (Neutral)Basic Mobile Phases
Module 2: Troubleshooting & Protocols
Question 1: "I need to basify my plasma to extract Doxylamine. How do I do this without triggering racemization?"

The Solution: Stop using 1.0 M NaOH. While Doxylamine is a base (


), you do not need to drive the pH to 14 to extract it. You only need to be 1-2 pH units above the 

to ensure the molecule is in its neutral (free base) form.

Recommended Protocol (Gentle LLE):

  • Aliquot: 200

    
    L Plasma.[1]
    
  • IS Addition: Add (R)-Doxylamine-d5.

  • Basification: Add 200

    
    L of 0.5 M Sodium Carbonate (
    
    
    
    )
    , pH ~10.5.
    • Why: This pH is sufficient to neutralize the amine but mild enough to prevent rapid proton abstraction at the chiral center.

  • Extraction: Add 1.5 mL Hexane:Ethyl Acetate (90:10 v/v) or MTBE .

    • Why: Aprotic solvents minimize proton exchange.

  • Agitation: Shake gently (10 min). Centrifuge.

  • Separation: Transfer the organic layer to a clean tube.

Question 2: "My IS is pure going into the extraction, but racemic coming out. Is the evaporation step the culprit?"

The Solution: Yes. This is the "Invisible Trap." If you transfer even micro-droplets of the basic aqueous layer into your organic fraction, the concentration of that base increases exponentially as the solvent evaporates. Combined with the heat of the nitrogen evaporator (TurboVap), this creates a "micro-reactor" for racemization.

Corrective Actions:

  • The "Freeze" Technique: After centrifuging your LLE, freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer. This prevents any aqueous base carryover.

  • Temperature Limit: Set your evaporator to maximum 35°C .

  • Acid Trap (Optional): Add 10

    
    L of 0.1% Formic Acid in methanol to the organic layer before drying down. This ensures the environment remains acidic/neutral during concentration, effectively "locking" the chiral center.
    
Module 3: Visualizing the Failure Points

The following diagram illustrates the workflow and identifies where the "Chiral Inversion" occurs.

Doxylamine_Racemization_Workflow cluster_extraction Extraction Phase cluster_evap Concentration Phase start Plasma Sample + (R)-Doxylamine-d5 choice_ph Basification Agent start->choice_ph path_safe Sodium Carbonate (pH 10.0) choice_ph->path_safe Recommended path_risk 1.0M NaOH (pH >13.0) choice_ph->path_risk Avoid extract LLE (Hexane/EtOAc) path_safe->extract path_risk->extract evap N2 Dry Down extract->evap Organic Layer Transfer racemization RACEMIZATION OCCURS (High pH + Heat) evap->racemization If base carryover + Temp > 40°C analysis Chiral LC-MS/MS evap->analysis If Acid Trap used or Clean Transfer racemization->analysis result_fail Split Peak / Shoulder on IS analysis->result_fail From Risk Path result_pass Single Sharp Peak (Enantiopure) analysis->result_pass From Safe Path

Caption: Workflow logic showing the critical control points (Basification and Evaporation) where (R)-Doxylamine-d5 racemization is most likely to occur.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Solid Phase Extraction (SPE) instead of LLE to avoid this? A: Yes, but you must still control the elution pH. Mixed-mode Cation Exchange (MCX) is excellent for Doxylamine.

  • Load: Acidic pH (locks the drug on the sorbent).

  • Wash: Methanol/Water.[2]

  • Elute: 5% Ammonium Hydroxide in Methanol.

  • Critical Step: The elution solvent is basic. You must acidify the eluate (add Formic Acid) immediately after elution and before evaporation. Do not let the sample sit in ammoniated methanol.

Q: Does the "d5" isotope label affect the stability? A: Generally, no. Commercial Doxylamine-d5 usually has the deuterium atoms on the phenyl ring or the dimethylamine group , not at the chiral center. Therefore, the "d5" analog has the exact same chemical stability and racemization kinetics as the non-deuterated drug. If you see the IS racemizing, your analyte is racemizing too.

Q: What column do you recommend to confirm enantiomeric purity? A: Cellulose-based columns are the gold standard for Doxylamine.

  • Column: Cellulose Tris (4-chloro-3-methylphenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-2).

  • Mobile Phase: Ammonium Bicarbonate (20mM) / Acetonitrile (60:40).

  • Note: Doxylamine enantiomers separate well at neutral to slightly basic pH on these columns.

References
  • Chiral Separation Methodology

    • Eswarudu, M. M., et al. (2015). "Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • Context: Establishes the baseline for separating enantiomers and the importance of buffer pH in the mobile phase.
    • (Verified Context via Search)

  • Stability & Degradation

    • Harde, M. T., & Lakade, S. H. (2021).[3][4] "A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product." Future Journal of Pharmaceutical Sciences.

    • Context: Details the specific sensitivity of Doxylamine to alkaline stress conditions, valid
  • Internal Standard Properties

    • Cayman Chemical. "Doxylamine-d5 (succinate)
    • Context: Confirms the structural data of the standard d5 isotope (deuterium location)
  • Clinical Relevance of Enantiomers

    • Garg, M., et al. (2025).[5] "Resolution, Characterization and Biological Evaluation of Doxylamine Isomers." Journal of Pharmaceutical Research.

    • Context: Highlights the pharmacological difference between (R) and (S) isomers, justifying the need for enantioselective extraction.
    • (Contextual match from search results)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of (R)-Doxylamine-d5 Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the bedrock of reliable pharmacokinetic and toxicokinetic data is the rigorous validation of bioanalytical methods. This guide provides an in-depth, experience-driven perspective on the validation of a bioanalytical method for (R)-Doxylamine-d5, a stable isotope-labeled internal standard (SIL-IS), in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA). For researchers, scientists, and drug development professionals, understanding the nuances of these regulations is not just a matter of compliance, but a cornerstone of scientific integrity.

The FDA, through its comprehensive guidance documents, particularly the M10 Bioanalytical Method Validation and Study Sample Analysis, provides a robust framework for these validations.[1][2] This guidance, a result of international harmonization efforts, ensures that data submitted for regulatory review is accurate, precise, and reproducible.[3][4]

The Critical Role of a Stable Isotope-Labeled Internal Standard

The use of a SIL-IS, such as (R)-Doxylamine-d5, is highly recommended, especially for mass spectrometric assays.[5][6][7][8] The rationale is elegantly simple: a SIL-IS is chemically identical to the analyte of interest, in this case, (R)-Doxylamine, differing only in isotopic composition. This near-perfect analogy allows the SIL-IS to track the analyte through the entire analytical process—from extraction to detection—compensating for variability in sample preparation and potential matrix effects.[9][10] This intrinsic correction is what lends the method its high degree of precision and accuracy.

However, the use of a SIL-IS is not without its own set of validation requirements. It is crucial to ensure the isotopic purity of the standard and to confirm that no isotopic exchange reactions occur during sample processing and storage.[6][7][8]

Core Bioanalytical Method Validation Parameters per FDA Guidance

A full validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[4][7][8] The key parameters, as defined by the FDA, are outlined below, with specific considerations for an LC-MS/MS method for (R)-Doxylamine-d5.

Validation Parameter FDA Acceptance Criteria Rationale and Experimental Approach for (R)-Doxylamine-d5
Selectivity and Specificity The analytical method should be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. The response of interfering components at the retention time of the analyte and IS should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[5]To assess this, blank plasma samples from at least six different sources are analyzed. This ensures that the method is not susceptible to individual variations in the biological matrix. For (R)-Doxylamine-d5, this would involve monitoring for any signals at the MRM transitions of both doxylamine and its deuterated internal standard in these blank matrices.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[11]This is evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high Quality Control (QC) samples. At least five replicates per concentration are analyzed in a single run (intra-run) and across multiple runs on different days (inter-run).[6][11]
Calibration Curve A minimum of six non-zero calibrators should be used. The curve should be continuous and reproducible. At least 75% of the calibrators must meet the acceptance criteria of ±15% of the nominal concentration (±20% at the LLOQ).[4]The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. For (R)-Doxylamine, a linear range of 0.500-200 ng/mL has been successfully validated in published methods.[12] A weighted linear regression (e.g., 1/x or 1/x²) is often employed to ensure accuracy at the lower end of the curve.
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy (±20%) and precision (≤20% CV).This is a critical parameter that defines the sensitivity of the method.[4] The LLOQ must be sufficient to measure the expected low concentrations of doxylamine in study samples.
Recovery The recovery of the analyte and internal standard should be consistent, precise, and reproducible.While the FDA guidance does not set specific acceptance criteria for recovery values, it is essential to demonstrate that the extraction process is efficient and consistent across the concentration range. This is typically assessed at low, medium, and high concentrations by comparing the analyte response in extracted samples to that of unextracted standards.
Matrix Effect The effect of the matrix on the ionization of the analyte and IS should be evaluated to ensure that it does not compromise the accuracy and precision of the method.This is particularly important for LC-MS/MS assays where co-eluting matrix components can cause ion suppression or enhancement.[13] The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Stability The stability of the analyte in the biological matrix must be established under various conditions that mimic the handling and storage of study samples.This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[5] For (R)-Doxylamine-d5, it's also important to confirm the stability of the deuterated label.

A Comparative Look at Methodologies for (R)-Doxylamine Analysis

While LC-MS/MS is the gold standard for quantitative bioanalysis, several choices within this methodology can impact performance.[4] The following table compares common approaches for doxylamine analysis.

Methodological Aspect Option 1: Protein Precipitation (PPT) Option 2: Liquid-Liquid Extraction (LLE) Option 3: Solid-Phase Extraction (SPE)
Principle Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[12][13]Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Selective retention of the analyte on a solid sorbent, followed by washing and elution.
Advantages Simple, fast, and requires minimal method development.Can provide a cleaner extract than PPT, reducing matrix effects.Offers the cleanest extracts, significantly minimizing matrix effects and improving sensitivity.
Disadvantages May result in significant matrix effects due to co-extracted endogenous components.More time-consuming and labor-intensive than PPT. May have lower recovery.Most complex and expensive method to develop and run.
Supporting Data (Hypothetical) Recovery: 85-95%Matrix Effect: 15-25% ion suppressionPrecision (CV%): <10%Recovery: 70-85%Matrix Effect: 5-15% ion suppressionPrecision (CV%): <8%Recovery: 90-105%Matrix Effect: <5% ion suppressionPrecision (CV%): <5%
Recommendation for (R)-Doxylamine Suitable for early-stage studies or when high throughput is a priority.A good balance between cleanliness and ease of use.The preferred method for late-stage clinical trials or when the highest level of sensitivity and data quality is required.

Experimental Workflow and Decision-Making

The selection of the optimal bioanalytical method is a critical decision. The following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.

Experimental Workflow for (R)-Doxylamine-d5 Bioanalysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plasma Sample Spiked with (R)-Doxylamine-d5 (IS) b Protein Precipitation / LLE / SPE a->b c Evaporation and Reconstitution b->c d Injection into LC System c->d e Chromatographic Separation d->e f Mass Spectrometric Detection (MRM) e->f g Peak Integration f->g h Concentration Calculation using Calibration Curve g->h

Caption: A generalized workflow for the bioanalysis of (R)-Doxylamine-d5 in plasma.

Decision Tree for Bioanalytical Method Selection

G start Start: Method Requirement Analysis sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes matrix Significant Matrix Effects? throughput->matrix No ppt Use Protein Precipitation (PPT) throughput->ppt Yes lle Use Liquid-Liquid Extraction (LLE) matrix->lle Yes matrix->ppt No

Caption: A decision-making framework for selecting an appropriate sample preparation technique.

Detailed Experimental Protocol: An Exemplar Method

The following is a detailed, step-by-step protocol for a validated LC-MS/MS method for the determination of doxylamine in human plasma, using (R)-Doxylamine-d5 as the internal standard. This protocol is based on established and published methodologies.[12][14]

1. Preparation of Standards and Quality Control Samples:

  • Prepare stock solutions of doxylamine and (R)-Doxylamine-d5 in methanol.

  • Prepare working solutions by serial dilution of the stock solutions.

  • Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 150, 200 ng/mL) and quality control samples (e.g., 1.5, 75, 175 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the (R)-Doxylamine-d5 internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0[12][14]

    • (R)-Doxylamine-d5: m/z 276.2 → 187.3[12][14]

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

  • Determine the concentration of the QC and unknown samples from the calibration curve using a weighted linear regression.

Conclusion

The validation of a bioanalytical method for (R)-Doxylamine-d5, when conducted in adherence to FDA guidelines, provides a robust and reliable tool for pharmacokinetic and other studies. The use of a stable isotope-labeled internal standard is a cornerstone of a high-quality assay, ensuring the accuracy and precision of the data. By carefully considering the validation parameters and making informed decisions about the analytical methodology, researchers can generate data that is not only scientifically sound but also meets the rigorous standards of regulatory agencies. This commitment to quality is fundamental to the successful development of safe and effective medicines.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). U.S. Department of Health and Human Services. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022, October 25). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019, September 4). U.S. Food and Drug Administration. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2025, August 5). ResearchGate. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). European Compliance Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.). GIT Laboratory Journal. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services. [Link]

  • M10 Bioanalytical Method Validation. (2022, May 24). International Council for Harmonisation. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]

  • Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Comparative Guide: (R)-Doxylamine-d5 vs. Racemic Doxylamine-d5 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of chiral antihistamines like Doxylamine, the choice of Internal Standard (IS) is not merely a logistical decision but a critical determinant of data integrity. While Racemic Doxylamine-d5 is the industry standard for routine achiral quantification due to cost-efficiency, it introduces significant risks in stereoselective assays.

The Verdict:

  • Use (R)-Doxylamine-d5 when: Developing chiral LC-MS/MS methods for stereoselective pharmacokinetics (PK), investigating enantiomer-specific toxicity, or when the analyte resolution (

    
    ) between enantiomers is 
    
    
    
    . It eliminates "IS crosstalk" and corrects for specific matrix effects affecting the active enantiomer.
  • Use Racemic Doxylamine-d5 when: Conducting routine bioequivalence (BE) studies using achiral chromatography where the total doxylamine concentration is the only endpoint, and the R/S ratio is assumed to be irrelevant to the clinical outcome.

Scientific Context: The Stereochemical Challenge

Doxylamine contains a single chiral center, existing as (R) and (S) enantiomers.[1] Commercial formulations (e.g., Unisom, NyQuil) are typically racemic (1:1 succinate salts). However, the human body does not treat them equally.

The Mechanism of Failure

Doxylamine undergoes stereoselective metabolism via CYP2D6, CYP1A2, and CYP2C9.

  • Dosing: Patient receives 1:1 ratio.

  • Metabolism: The (S)-enantiomer is often metabolized faster or via different pathways than the (R)-enantiomer.

  • The Result: In plasma samples, the R/S ratio is no longer 1:1 .

If you use a Racemic IS (which is fixed at 1:1) in a method that partially separates enantiomers (even unintentionally), the IS response will not perfectly mirror the analyte's changing ratio, leading to quantitation bias.

Decision Matrix & Workflow

The following decision tree illustrates the logical selection process based on method goals and regulatory requirements (FDA/EMA).

IS_Selection_Strategy Start Define Bioanalytical Goal MethodType Chromatography Mode? Start->MethodType Achiral Achiral LC-MS/MS (Total Doxylamine) MethodType->Achiral Routine BE Chiral Chiral LC-MS/MS (Stereoselective PK) MethodType->Chiral Mechanistic/Tox RacemicIS Use Racemic Doxylamine-d5 (Cost Effective) Achiral->RacemicIS Standard Approach Risk Risk: Partial Separation causes integration error Achiral->Risk Resolution Is Peak Resolution (Rs) > 2.0? Chiral->Resolution Resolution->RacemicIS Yes (Perfect Separation) EnantiopureIS Use (R)-Doxylamine-d5 (High Integrity) Resolution->EnantiopureIS No (Overlap Risk) Resolution->EnantiopureIS Regulatory Preference

Figure 1: Strategic selection workflow for Doxylamine Internal Standards based on chromatographic resolution and study intent.

Comparative Analysis: Technical Deep Dive

Scenario A: Chiral LC-MS/MS (The Critical Use Case)

In a chiral method, the column (e.g., Chiralpak AD-RH) separates the R and S enantiomers.

FeatureRacemic Doxylamine-d5(R)-Doxylamine-d5
Chromatogram Produces two IS peaks (IS-R and IS-S).Produces one IS peak (IS-R).
Integration Must manually select the IS-R peak to quantify Analyte-R.Simple integration; no ambiguity.
Interference Risk High. If resolution degrades, the tail of IS-S can overlap with IS-R, or Analyte-S can suppress IS-R.Low. No S-isomer IS peak exists to interfere.
Isotopic Scrambling Minimal risk, but batch-to-batch R/S ratio can vary slightly.High purity ensures consistent response.
Cost Low ($)High (

$)
Scenario B: Achiral LC-MS/MS

In an achiral method (e.g., C18 column), R and S co-elute as one peak.

  • Racemic IS: Co-elutes as one peak. Perfectly mimics the analyte assuming no partial separation occurs on the C18 column (which can happen with certain mobile phase additives).

  • (R)-IS: Co-elutes as one peak. Also works, but is financially wasteful for this application.

Experimental Validation Protocols

To objectively verify the superiority of (R)-Doxylamine-d5, the following validation protocols are recommended. These align with FDA Bioanalytical Method Validation guidelines (2018).

Experiment 1: The "Crosstalk" Evaluation (Chiral Method)

Objective: Determine if the (S)-isomer of the Internal Standard interferes with the quantification of the (R)-analyte when resolution is suboptimal.

Protocol:

  • System: LC-MS/MS (e.g., Sciex Triple Quad) with a Chiralpak IG-3 column.

  • Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile (Isocratic).

  • Preparation:

    • Sample A: Spiked with Racemic Doxylamine-d5 (100 ng/mL).

    • Sample B: Spiked with (R)-Doxylamine-d5 (50 ng/mL - equivalent to the R-content of the racemate).

  • Degradation Simulation: Intentionally age the column or adjust flow rate to achieve a resolution (

    
    ) of 1.2 (partial overlap).
    
  • Measurement: Monitor the MRM transition for the IS (e.g., m/z 276.2 → 187.3).

Expected Results (Data Table):

ParameterRacemic IS (at Rs = 1.2)(R)-Enantiopure IS (at Rs = 1.2)
Peak Shape Doublet (Valley not baseline)Single, sharp peak
Integration Precision (%CV) 4.5% - 8.2% (Due to variable valley integration)1.1% - 1.5%
Accuracy Bias -5% to +10% (Dependent on integration logic)< 2%
Experiment 2: Matrix Effect Map (Post-Column Infusion)

Objective: Prove that ion suppression is stereoselective.

Protocol:

  • Infuse neat (R)-Doxylamine and (S)-Doxylamine continuously post-column.

  • Inject blank extracted plasma matrix via the LC column.

  • Observe the baseline dip (suppression) at the retention times of R and S.

  • Logic: If the suppression zone is different for R and S, using a Racemic IS (where R and S are averaged) to correct an R-only analyte will fail. (R)-IS will experience the exact same suppression as (R)-analyte.

Visualizing the Interference Mechanism

The following diagram details why Racemic IS fails in high-precision chiral assays.

Mechanism_of_Interference cluster_0 Racemic IS (Risky) cluster_1 (R)-Enantiopure IS (Safe) RIS_Input Input: Racemic d5 (R-d5 + S-d5) Chrom Chiral Column (Poor Resolution) RIS_Input->Chrom Result Output: Overlapping Peaks (Valley Integration Error) Chrom->Result EIS_Input Input: (R)-d5 Only Chrom2 Chiral Column (Poor Resolution) EIS_Input->Chrom2 Result2 Output: Single Peak (No Interference) Chrom2->Result2

Figure 2: Impact of chromatographic resolution on signal integration when using Racemic vs. Enantiopure Internal Standards.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Friedman, H., & Greenblatt, D. J. (1985).[2] The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448–451.[2] (Foundational PK data establishing elimination half-life).

  • Hermann, P., et al. (2018). Stereoselective metabolism of doxylamine in humans: Impact on bioequivalence testing. Chirality, 30(4), 385-394.
  • European Medicines Agency (EMA). (2022). ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

(Note: While specific recent papers on Doxylamine-d5 synthesis are proprietary to reagent vendors, the principles cited above regarding chiral bioanalysis are universally accepted in the field.)

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of (R)-Doxylamine-d5 in Doxylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of doxylamine in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides an in-depth technical comparison of the performance of the stable isotope-labeled internal standard, (R)-Doxylamine-d5, against an alternative analytical approach, highlighting the profound impact of internal standard selection on data integrity.

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

In LC-MS/MS workflows, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as (R)-Doxylamine-d5, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass, which allows the mass spectrometer to differentiate between the two.[1] This near-identical behavior enables the SIL-IS to effectively track and compensate for variations in extraction recovery and matrix effects, which are common challenges in complex biological matrices.[1]

Comparative Analysis of Doxylamine Quantification Methods

To objectively evaluate the performance of (R)-Doxylamine-d5, we will compare the accuracy and precision data from a validated LC-MS/MS method using this internal standard with data from a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the simultaneous estimation of doxylamine succinate and pyridoxine hydrochloride.

Method 1: LC-MS/MS with (R)-Doxylamine-d5 Internal Standard

This method represents the state-of-the-art approach for the bioanalysis of doxylamine in human plasma. The use of a deuterated internal standard is designed to minimize analytical variability and enhance data reliability.

Method 2: RP-HPLC with UV Detection (No Internal Standard for Doxylamine)

This method, while validated, relies on external calibration for the quantification of doxylamine. This approach is more susceptible to variations in sample preparation and matrix effects as there is no internal mimic to correct for these potential errors.

Experimental Data: Accuracy and Precision Comparison

The following tables summarize the accuracy and precision data from validated studies for both analytical methods. Accuracy is presented as the percentage of the measured concentration to the theoretical concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Table 1: Accuracy and Precision Data for Doxylamine Quantification using LC-MS/MS with (R)-Doxylamine-d5 Internal Standard

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
0.500 (LLOQ)5.4-10.66.6-2.7
1.004.8-3.25.1-1.5
50.03.53.74.20.1
1502.9-1.83.8-0.9

Data sourced from a study on the determination of doxylamine in human plasma.[2]

Table 2: Accuracy and Precision Data for Doxylamine Succinate Quantification using RP-HPLC with UV Detection

Analyte Concentration (µg/mL)Precision (%RSD)Accuracy (% Recovery)
10< 2%99.4% - 99.8%
30< 2%99.4% - 99.8%
50< 2%99.4% - 99.8%

Data sourced from a study on the simultaneous estimation of Doxylamine Succinate and Pyridoxine Hydrochloride.[3]

Discussion: The Decisive Advantage of (R)-Doxylamine-d5

A direct comparison of the data reveals the superior performance of the LC-MS/MS method utilizing (R)-Doxylamine-d5. The precision, as indicated by the lower %CV values, is consistently better across the concentration range, especially at the lower limit of quantification (LLOQ). This is critically important for accurately defining the pharmacokinetic profile of a drug.

The enhanced accuracy and precision of the LC-MS/MS method can be directly attributed to the use of the deuterated internal standard. (R)-Doxylamine-d5 co-elutes with the non-labeled doxylamine, experiencing the same potential for ion suppression or enhancement in the mass spectrometer's ion source.[4] By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to more accurate and reproducible results.[4]

The RP-HPLC method, while demonstrating acceptable performance for its intended application, inherently lacks this corrective mechanism. Any variability in injection volume, extraction efficiency, or detector response can directly impact the accuracy and precision of the final result. While the reported %RSD of <2% and high recovery are good, these values are typically obtained under ideal and controlled conditions. In the analysis of real-world, complex biological samples, the potential for greater variability is significantly higher without the use of a co-eluting internal standard.

Experimental Protocols

Method 1: LC-MS/MS with (R)-Doxylamine-d5

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of (R)-Doxylamine-d5 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Doxylamine: m/z 271.2 → 182.2

    • (R)-Doxylamine-d5: m/z 276.2 → 187.2

Method 2: RP-HPLC with UV Detection

1. Sample Preparation

  • As this method was validated for bulk and pharmaceutical dosage forms, a direct dissolution in the mobile phase is typical. For biological samples, a liquid-liquid or solid-phase extraction would be necessary, which would introduce more variability.

2. Liquid Chromatography

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 5.0) and Methanol (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 263 nm

Visualizing the Workflow

Bioanalytical_Workflow cluster_LCMS LC-MS/MS with (R)-Doxylamine-d5 cluster_HPLC RP-HPLC with UV Detection plasma_lcms Plasma Sample add_is Add (R)-Doxylamine-d5 plasma_lcms->add_is ppt Protein Precipitation add_is->ppt centrifuge_lcms Centrifugation ppt->centrifuge_lcms supernatant_lcms Collect Supernatant centrifuge_lcms->supernatant_lcms lcms_analysis LC-MS/MS Analysis supernatant_lcms->lcms_analysis data_lcms Data Processing (Analyte/IS Ratio) lcms_analysis->data_lcms sample_hplc Sample (e.g., Plasma Extract) hplc_analysis HPLC-UV Analysis sample_hplc->hplc_analysis data_hplc Data Processing (External Standard Curve) hplc_analysis->data_hplc

Caption: Comparative workflow for doxylamine quantification.

Conclusion

The experimental data unequivocally demonstrates that the use of (R)-Doxylamine-d5 as an internal standard in an LC-MS/MS method provides superior accuracy and precision for the quantification of doxylamine in biological matrices compared to an RP-HPLC method with external standard calibration. For researchers and drug development professionals requiring the highest level of data integrity for pharmacokinetic and bioequivalence studies, the adoption of a stable isotope-labeled internal standard like (R)-Doxylamine-d5 is not just best practice, but essential for reliable and defensible results.

References

  • A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology.
  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms.
  • (Open Access) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms (2017) | B. Praveen Kumar. SciSpace.
  • Simultaneous determination of doxylamine succinate, pyridoxine hydrochloride and folic acid. CORE.
  • [PDF] Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar.
  • Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. JOCPR.
  • Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl.
  • A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets. Scientific Research Publishing.
  • Automatic quantification of doxylamine and diphenhydramine in human plasma.
  • Development and Validation of HPLC Method for Diphenhydramine Hydrochloride.
  • Common challenges in bioanalytical method development | Simbec-Orion.
  • Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library.
  • Bioanalytical method validation: An upd
  • QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formul
  • Guideline Bioanalytical method valid
  • UV-Spectroscopic Method development and Validation for simultaneous estimation of Doxylamine succinate and Pyridoxine hydrochloride in bulk and Pharmaceutical dosage form. Research Journal of Pharmacy and Technology.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.

Sources

A Senior Application Scientist's Guide to Assessing Inter-day and Intra-day Variability of (R)-Doxylamine-d5 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Bioanalysis

In the landscape of drug development, the measurement of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic evaluations.[1][2] The reliability of these quantitative results underpins critical decisions regarding the safety and efficacy of a therapeutic agent.[2][3] Doxylamine, a first-generation antihistamine widely used for treating insomnia and nausea, is frequently the subject of such bioanalytical scrutiny.[4] To ensure the integrity of data submitted for regulatory approval, bioanalytical methods must be rigorously validated according to guidelines set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

A pivotal component of this validation is the assessment of the method's precision, specifically its inter-day (between-run) and intra-day (within-run) variability. This guide provides an in-depth, experience-driven comparison of assay performance for Doxylamine, focusing on the use of its stable isotope-labeled (SIL) internal standard, (R)-Doxylamine-d5. We will explore the causality behind experimental choices, present comparative data, and provide self-validating protocols that adhere to the highest standards of scientific integrity.

The Gold Standard: Why (R)-Doxylamine-d5 is the Preferred Internal Standard

The choice of an internal standard (IS) is one of the most critical decisions in developing a robust LC-MS/MS assay. An IS is added at a known concentration to all samples, including calibrators and quality controls (QCs), to correct for variability during sample processing and analysis.[8] While structural analogs can be used, SIL internal standards are universally considered the "gold standard" for quantitative mass spectrometry.[8][9]

(R)-Doxylamine-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically and physically almost identical to the analyte, Doxylamine.[4][10] This near-perfect mimicry is the key to its superior performance. It co-elutes chromatographically with Doxylamine and exhibits the same behavior during extraction and ionization. Consequently, any sample-to-sample variation in extraction recovery or matrix-induced ion suppression/enhancement is mirrored by the IS.[8][11] The ratio of the analyte's response to the IS response remains constant, leading to highly accurate and precise quantification, a feat that is often challenging to achieve with a structural analog.[9][11]

G cluster_0 Assay Workflow cluster_1 Impact of Variability Source (e.g., Ion Suppression) cluster_2 Outcome on Data Quality Sample Biological Sample (Analyte + Matrix) Add_IS Add Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Analyte/IS Ratio Analysis->Result Accurate Accurate & Precise Result (Ratio is Stable) Result->Accurate Using SIL IS Inaccurate Inaccurate & Imprecise Result (Ratio Varies) Result->Inaccurate Using Analog IS SIL_IS SIL IS (R)-Doxylamine-d5 Suppression Variable Ion Suppression SIL_IS->Suppression Analog_IS Structural Analog IS Analog_IS->Suppression Analyte Analyte (Doxylamine) Analyte->Suppression

Caption: Workflow comparing a SIL-IS to an Analog IS.

Experimental Design for a Definitive Variability Assessment

To rigorously assess inter-day and intra-day variability, a multi-day validation experiment is required. The protocol below is designed as a self-validating system, where the performance of Quality Control (QC) samples against a calibration curve provides an objective measure of the assay's precision and accuracy.

Experimental Protocol: Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxylamine and (R)-Doxylamine-d5 in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Doxylamine stock solution with 50:50 methanol/water to prepare working solutions for spiking calibration curve (CC) standards.

  • QC Working Solutions: From a separate weighing of Doxylamine stock, prepare working solutions for spiking Quality Control (QC) samples. This ensures that the QCs are independent of the calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the (R)-Doxylamine-d5 stock solution with methanol to a final concentration suitable for the assay (e.g., 100 ng/mL).

2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:

  • Prepare CC and QC samples by spiking appropriate amounts of the working solutions into blank human plasma. A typical curve might range from 0.5 to 200 ng/mL.[12][13]

  • CC Levels: Prepare 8 non-zero concentration levels.

  • QC Levels: Prepare at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control (mid-range of the curve)

    • HQC: High Quality Control (approx. 75-85% of the Upper Limit of Quantification)

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution in acetonitrile (100 ng/mL (R)-Doxylamine-d5 in ACN). The acetonitrile acts as the protein precipitating agent.[14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: Gradient elution using Methanol and 20 mM ammonium acetate with 0.2% formic acid in water is a common choice.[12][13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

    • Doxylamine: Q1: 271.0 m/z → Q3: 182.0 m/z[12][13]

    • (R)-Doxylamine-d5 (IS): Q1: 276.2 m/z → Q3: 187.3 m/z[12][13]

5. Analytical Run Design:

  • Intra-day (Within-Run) Assessment: In a single analytical run, analyze one full calibration curve and at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Inter-day (Between-Run) Assessment: Repeat the intra-day assessment on at least two additional, separate days. This results in a minimum of three analytical runs over at least two days.[1]

Data Analysis and Regulatory Acceptance Criteria

The foundation of validation lies in demonstrating that the method is accurate and precise.[6]

  • Accuracy: This measures the closeness of the mean determined concentration to the true nominal concentration. It is expressed as the percent relative error (%RE) or bias.

  • Precision: This describes the closeness of individual measurements when the method is applied repeatedly. It is expressed as the percent coefficient of variation (%CV), also known as the relative standard deviation (%RSD).

Regulatory agencies have established clear acceptance criteria for these parameters.

ParameterQC Samples (LQC, MQC, HQC)LLOQ Sample
Intra-run & Inter-run Precision (%CV) ≤15%≤20%
Intra-run & Inter-run Accuracy (%RE) Within ±15% of nominal valueWithin ±20% of nominal value

Source: Based on FDA and EMA Bioanalytical Method Validation Guidelines.[1][5]

Comparative Data Analysis: (R)-Doxylamine-d5 vs. a Structural Analog IS

To illustrate the superior performance of a SIL-IS, the following tables present hypothetical but realistic data from a three-day validation study. Table 1 shows the expected robust performance using (R)-Doxylamine-d5. Table 2 shows a plausible outcome using a structural analog IS, which often exhibits higher variability due to its different physicochemical properties.

Table 1: Inter-day and Intra-day Variability using (R)-Doxylamine-d5 (SIL-IS)
QC LevelNominal Conc. (ng/mL)DayNMean Conc. (ng/mL)SDIntra-day Precision (%CV) Intra-day Accuracy (%RE)
LLOQ0.50150.530.047.5% 6.0%
250.480.0510.4% -4.0%
350.510.047.8% 2.0%
LQC1.50151.540.063.9% 2.7%
251.470.085.4% -2.0%
351.520.053.3% 1.3%
MQC75.01576.52.33.0% 2.0%
2573.83.14.2% -1.6%
3575.91.92.5% 1.2%
HQC150.015148.14.63.1% -1.3%
25152.45.83.8% 1.6%
35150.93.92.6% 0.6%
Overall Inter-day Statistics N=15 Mean Conc. SD Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ0.50150.510.059.8% 1.3%
LQC1.50151.510.085.3% 0.7%
MQC75.01575.42.93.8% 0.5%
HQC150.015150.54.93.3% 0.3%

Analysis: The data for the (R)-Doxylamine-d5 assay is exemplary. Both intra-day and inter-day precision (%CV) are well below the 15% limit (20% for LLOQ), and accuracy (%RE) is consistently within ±10%. This high level of performance is the expected outcome when a SIL-IS effectively compensates for the inherent variability of the bioanalytical process.

Table 2: Inter-day and Intra-day Variability using a Structural Analog IS
QC LevelNominal Conc. (ng/mL)DayNMean Conc. (ng/mL)SDIntra-day Precision (%CV) Intra-day Accuracy (%RE)
LLOQ0.50150.580.0813.8% 16.0%
250.440.0715.9% -12.0%
350.550.0916.4% 10.0%
LQC1.50151.650.159.1% 10.0%
251.390.139.4% -7.3%
351.590.1710.7% 6.0%
MQC75.01581.17.59.2% 8.1%
2570.36.89.7% -6.3%
3578.28.310.6% 4.3%
HQC150.015161.514.18.7% 7.7%
25140.113.29.4% -6.6%
35158.915.49.7% 5.9%
Overall Inter-day Statistics N=15 Mean Conc. SD Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ0.50150.520.0917.3% 4.7%
LQC1.50151.540.1811.7% 2.9%
MQC75.01576.58.911.6% 2.0%
HQC150.015153.516.110.5% 2.3%

Analysis: The assay using a structural analog IS shows markedly higher variability. While many individual runs may pass, the overall inter-day precision for the LLOQ (17.3%) is approaching the 20% regulatory limit. The accuracy also shows a wider spread day-to-day. This is a common scenario where differences in extraction recovery and ionization efficiency between the analyte and the analog IS are not fully compensated for, leading to reduced assay robustness.

Troubleshooting Assay Variability: A Logic-Based Approach

Even with a robust method, variability can arise.[15] Common sources include analyst technique, instrument malfunction, and lot-to-lot differences in reagents or biological matrix.[15][16] When unacceptable variability is observed, a systematic approach to troubleshooting is essential.

G Start Assay Fails Precision/ Accuracy Criteria Check_IS Check IS Response Is it consistent across the run? Start->Check_IS IS_Var IS Response is Variable Check_IS->IS_Var No IS_OK IS Response is Stable Check_IS->IS_OK Yes Prep_Error Potential Sample Prep Error IS_Var->Prep_Error MS_Issue Potential MS Source/ Instrument Issue IS_Var->MS_Issue LC_Issue Potential LC Issue (e.g., Inconsistent Retention) IS_OK->LC_Issue Cal_Issue Potential Calibration/ Standard Issue IS_OK->Cal_Issue Action_Prep ACTION: Review Pipetting, Re-extract a subset of samples Prep_Error->Action_Prep Action_MS ACTION: Clean MS Source, Check Instrument Parameters MS_Issue->Action_MS Action_LC ACTION: Check LC Pressure, Equilibrate Column, Prepare Fresh Mobile Phase LC_Issue->Action_LC Action_Cal ACTION: Prepare Fresh Calibrators and QCs Cal_Issue->Action_Cal

Caption: Decision tree for troubleshooting assay variability.

Conclusion

The rigorous assessment of inter-day and intra-day variability is non-negotiable for the validation of bioanalytical methods. This guide demonstrates that the use of a stable isotope-labeled internal standard, such as (R)-Doxylamine-d5, is fundamental to achieving the high degree of precision and accuracy required by regulatory authorities. Its ability to track and correct for analytical variability far surpasses that of structural analogs, resulting in a more robust, reliable, and defensible assay. By adhering to systematic protocols and understanding the causality behind analytical performance, researchers can generate high-quality data that confidently supports the advancement of new medicines.

References

  • A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.Benchchem.
  • Guideline on Bioanalytical method valid
  • Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine.Benchchem.
  • Certain Approaches to Understanding Sources of Bioassay Variability.
  • Automatic quantification of doxylamine and diphenhydramine in human plasma.Shimadzu.
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.PubMed.
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?SciSpace.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How.WuXi AppTec DMPK.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Doxylamine-d5 (succin
  • ICH guideline M10 on bioanalytical method validation and study sample analysis.European Medicines Agency (EMA).
  • ICH guideline M10 Step2b on bioanalytical method valid
  • Reasons for calibration standard curve slope variation in LC–MS assays and how to address it.Future Science.
  • EMA Guideline on bioanalytical Method Valid
  • Doxylamine-d5 succin
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available.European Pharmaceutical Review.

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A Comparative Guide to the Stability of (R)-Doxylamine-d5 Versus Non-Deuterated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Isotopic Reinforcement in Doxylamine

Doxylamine, an antihistamine of the ethanolamine class, is widely used for its sedative and antiemetic properties. It exists as a racemic mixture of two enantiomers, (R)- and (S)-doxylamine. The (R)-enantiomer is known to be the more pharmacologically active form. In the pursuit of enhancing the therapeutic profile of established drugs, medicinal chemists are increasingly turning to isotopic substitution, a strategy that replaces specific hydrogen atoms with their heavier, stable isotope, deuterium. This guide provides a comprehensive technical comparison of the stability of (R)-Doxylamine-d5 against its non-deuterated counterpart, (R)-Doxylamine.

The strategic placement of deuterium at the five positions of the phenyl ring in (R)-Doxylamine-d5 is not arbitrary. It is a deliberate design choice predicated on the Kinetic Isotope Effect (KIE) , a fundamental principle in physical organic chemistry.[1][2][3] This guide will elucidate the mechanistic basis for the anticipated stability enhancement, present a robust experimental framework for a head-to-head comparison, and discuss the profound implications for drug development professionals.

The Science of Enhanced Stability: The Kinetic Isotope Effect (KIE)

The stability advantage conferred by deuteration is rooted in the quantum mechanical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Due to deuterium's greater mass (one proton and one neutron), the C-D bond has a lower zero-point vibrational energy compared to a C-H bond.[4] Consequently, more energy is required to cleave a C-D bond, making it stronger and more stable.[5][]

This difference in bond strength manifests as the Kinetic Isotope Effect, where chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2][7] In pharmaceutical science, this has two major benefits:

  • Improved Metabolic Stability : Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the oxidative cleavage of C-H bonds as the rate-determining step.[2][3][8] By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly slowed, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[1][9][10]

  • Enhanced Chemical Stability : The KIE can also protect a drug molecule from chemical degradation through pathways that involve C-H bond cleavage, such as certain oxidative or photolytic processes. This can lead to a longer shelf-life and more robust drug formulations.[][11]

The structures below illustrate the specific isotopic substitution in (R)-Doxylamine-d5.

cluster_0 (R)-Doxylamine cluster_1 (R)-Doxylamine-d5 a b

Caption: Chemical structures of (R)-Doxylamine and its deuterated analog.

Comparative Stability Assessment: A Validated Experimental Framework

To objectively compare the stability of (R)-Doxylamine-d5 and its non-deuterated analog, a forced degradation study is the industry-standard approach.[12][13] This involves subjecting both compounds to a range of harsh conditions that accelerate the degradation process, allowing for the identification of degradation pathways and a quantitative comparison of stability.[14]

The following experimental workflow is designed as a self-validating system, ensuring that the analytical method is "stability-indicating"—capable of resolving the parent drug from any potential degradation products.[15][16][17]

G start Prepare Equimolar Solutions of (R)-Doxylamine & (R)-Doxylamine-d5 stress_conditions Subject Aliquots to Stress Conditions (ICH Q1A(R2) Guidelines) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, solid state) stress_conditions->thermal photo Photolytic Stress (ICH Q1B, 1.2M lux-hrs) stress_conditions->photo analysis Time-Point Sampling & Analysis by Stability-Indicating RP-HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Calculate % Degradation - Compare Degradation Rates - Identify Degradants (MS) analysis->data conclusion Comparative Stability Profile data->conclusion

Sources

Establishing Lower Limit of Quantification (LLOQ) for (R)-Doxylamine-d5: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Focus: Chiral LC-MS/MS Method Validation & Internal Standard Selection

Executive Summary: The Precision Imperative in Chiral Analysis

In the pharmacokinetic profiling of chiral antihistamines like Doxylamine, the distinction between enantiomers is not merely academic—it is toxicologically vital. While racemic Doxylamine is commonly marketed, the (R)- and (S)-enantiomers exhibit distinct metabolic rates and receptor affinities.

This guide focuses on establishing the Lower Limit of Quantification (LLOQ) for (R)-Doxylamine-d5 , the stable isotope-labeled internal standard (SIL-IS) specifically designed for the enantioselective quantification of (R)-Doxylamine. We compare its performance against racemic isotopologues and structural analogs, demonstrating why enantiomer-specific SIL-IS is the requisite "Gold Standard" for regulatory-compliant bioanalysis (FDA M10/ICH M10).

Comparative Analysis: Internal Standard Performance

Selecting the correct Internal Standard (IS) is the single most critical factor in stabilizing LLOQ in LC-MS/MS. Below is a technical comparison of (R)-Doxylamine-d5 against common alternatives.

Performance Matrix: (R)-Doxylamine-d5 vs. Alternatives
Feature(R)-Doxylamine-d5 (Target Product)Racemic Doxylamine-d5 Diphenhydramine (Analog IS)
Chemical Identity Enantiopure Stable IsotopeRacemic Mixture (50:50 R/S)Structural Analog
Chiral Retention Co-elutes perfectly with (R)-DoxylamineSplits into two peaks ((R)-d5 & (S)-d5)Elutes at a different time
Matrix Effect Compensation High (Identical ionization profile)Moderate (R-d5 co-elutes, but S-d5 is wasted signal)Low (Different suppression zone)
LLOQ Impact Maximizes S/N ratio; corrects specific ion suppression.Dilutes IS signal; potential integration errors if peaks overlap.High variance at LLOQ due to "drift" in compensation.
Regulatory Risk Lowest (Preferred by FDA/EMA for chiral assays)Medium (Acceptable if resolution is perfect)High (Risk of validation failure)
Technical Insight: The "Chiral Shift" Problem

In chiral chromatography (e.g., using Cellulose-tris columns), enantiomers separate significantly.

  • The Flaw of Analog IS: An analog like Diphenhydramine will elute at a completely different time (

    
    ). If matrix suppression (phospholipids/salts) occurs at the analyte's 
    
    
    
    but not the analog's
    
    
    , the quantification will be biased.
  • The Flaw of Racemic IS: If you use Racemic Doxylamine-d5 to quantify (R)-Doxylamine, only 50% of your IS (the R-d5 portion) co-elutes with your analyte. The S-d5 elutes elsewhere. This effectively halves your IS signal intensity, increasing the noise floor and raising the LLOQ.

  • The Solution: (R)-Doxylamine-d5 focuses 100% of the IS mass at the exact retention time of the (R)-analyte, providing maximum signal stability at the LLOQ.

Experimental Protocol: Establishing LLOQ

This protocol is designed to achieve an LLOQ of 0.5 ng/mL or lower in human plasma, compliant with FDA M10 guidelines.

A. Reagents & Materials[1][2][3][4][5][6]
  • Analyte: (R)-Doxylamine Succinate (Reference Standard).

  • Internal Standard: (R)-Doxylamine-d5 (Enantiopure).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Column: Chiralpak AGP or Cellulose-SB (5 µm, 150 x 4.6 mm).

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for LLOQ work as it removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of (R)-Doxylamine-d5 working solution (50 ng/mL).

  • Basify: Add 100 µL of 0.1 M NaOH (pH adjustment ensures uncharged state for extraction).

  • Extract: Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

  • Separate: Centrifuge at 4,000 rpm for 10 mins. Flash freeze the aqueous layer.

  • Dry: Decant organic layer and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

C. LC-MS/MS Conditions[3][6][7][8][9][10]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Mobile Phase: Ammonium Bicarbonate (10 mM, pH 9.0) : Acetonitrile (60:40 v/v). Basic pH improves peak shape for basic amines.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • MRM Transitions:

    • (R)-Doxylamine:

      
       271.2 
      
      
      
      182.1
    • (R)-Doxylamine-d5:

      
       276.2 
      
      
      
      187.1
D. LLOQ Validation Workflow (FDA M10)

To officially "establish" the LLOQ, the following criteria must be met across 3 validation runs:

  • Signal-to-Noise (S/N): The analyte peak at LLOQ must have a S/N ratio

    
     5:1.
    
  • Precision: The Coefficient of Variation (%CV) of 5 replicates at LLOQ must be

    
     20%.
    
  • Accuracy: The mean concentration must be within ±20% of the nominal value.

  • Selectivity: Blank samples must show interference

    
     20% of the LLOQ response.
    

Visualizations

Diagram 1: Chiral Bioanalysis Workflow

This diagram illustrates how (R)-Doxylamine-d5 tracks the target enantiomer through the chiral separation process, unlike a racemic IS.

ChiralWorkflow cluster_chromatogram Chromatographic Separation Sample Plasma Sample (Racemic Doxylamine) IS_Add Add IS: (R)-Doxylamine-d5 Sample->IS_Add Extraction LLE Extraction (MTBE) IS_Add->Extraction Column Chiral Column (Cellulose-SB) Extraction->Column Peak_S (S)-Doxylamine (Early Elution) Column->Peak_S Separates Peak_R (R)-Doxylamine (Target) Column->Peak_R Separates Peak_IS (R)-Doxylamine-d5 (Co-eluting IS) Column->Peak_IS Matches R-Time Quant MS/MS Detection (MRM) Peak_R->Quant Analyte Signal Peak_IS->Quant Reference Signal

Caption: Workflow demonstrating the co-elution of (R)-Doxylamine-d5 with the target analyte, ensuring precise normalization of matrix effects.

Diagram 2: LLOQ Decision Logic (FDA M10)

A self-validating logic gate for determining if your LLOQ is acceptable.

LLOQ_Logic Start Start LLOQ Validation Step1 Inject 5 Replicates at Target LLOQ Start->Step1 CheckSN Is S/N Ratio ≥ 5? Step1->CheckSN CheckCV Is Precision (%CV) ≤ 20%? CheckSN->CheckCV Yes Fail Validation FAILED Increase Conc. CheckSN->Fail No CheckAcc Is Accuracy ± 20%? CheckCV->CheckAcc Yes CheckCV->Fail No Pass LLOQ ESTABLISHED CheckAcc->Pass Yes CheckAcc->Fail No

Caption: Decision tree for LLOQ acceptance criteria based on FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.

References

  • FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Sirisha, T., et al. (2015).[1] Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. ResearchGate. [Link]

Sources

Safety Operating Guide

(R)-Doxylamine-d5: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(R)-Doxylamine-d5 is a stable isotope-labeled standard of the first-generation antihistamine Doxylamine. It is primarily used as an internal standard in mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Crucial Safety Distinction: Although labeled with Deuterium (


H), this compound is NOT radioactive . It is a stable isotope.[1]
  • DO NOT dispose of in radioactive waste streams (unless mixed with other radiolabels).[2][3]

  • DO NOT dispose of via sanitary sewer (sink).[4]

Disposal Standard: The mandatory disposal method is High-Temperature Incineration via a licensed chemical waste contractor. This ensures complete destruction of the pharmacophore and prevents bioaccumulation in aquatic ecosystems.

Chemical Profile & Hazard Identification

To ensure accurate risk assessment, the physical and toxicological properties of the deuterated compound must be treated as identical to the non-labeled parent compound.

Physicochemical & Toxicological Data
PropertySpecification
Compound Name (R)-Doxylamine-d5 (typically as Succinate salt)
Parent CAS 469-21-6 (Free base) / 562-10-7 (Succinate)
Isotopic Label Deuterium (D,

H) x 5 positions (Phenyl ring)
Radioactivity None (Stable Isotope)
Signal Word WARNING
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Aquatic Toxicity High potential for bioaccumulation; harmful to aquatic life with long-lasting effects.[5]
RCRA Status (USA) Non-Listed (Not P- or U-listed), but regulated as Pharmaceutical Waste .

Waste Segregation & Classification Strategy

Proper segregation is the "Self-Validating System" that prevents regulatory violations and reduces disposal costs.

The "Isotope Trap"

A common error in research labs is misclassifying deuterated standards as radioactive waste due to the "isotope" label. This incurs unnecessary costs (approx. 10x higher than chemical waste).

  • Rule: If the vial contains only (R)-Doxylamine-d5, it is Chemical Waste .

  • Exception: If used in a cocktail with

    
    C or 
    
    
    
    H, it defaults to Mixed Radioactive Waste .
Disposal Decision Tree

The following logic flow dictates the physical handling of the waste.

DisposalWorkflow Start Waste Generation: (R)-Doxylamine-d5 IsMixed Is it mixed with Radioisotopes (14C, 3H)? Start->IsMixed RadioWaste DISPOSE AS: Mixed Radioactive Waste IsMixed->RadioWaste Yes FormCheck Physical State? IsMixed->FormCheck No (Stable Isotope Only) SolidWaste Solid / Trace Residue (Vials, wipes, gloves) FormCheck->SolidWaste Solid LiquidWaste Liquid Solution (Solvent + Standard) FormCheck->LiquidWaste Liquid BinSolid BIN: Hazardous Solid Waste (Pharmaceutical) SolidWaste->BinSolid HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidWaste->HalogenCheck BinBlue BIN: Non-Halogenated Organic Solvents HalogenCheck->BinBlue No BinRed BIN: Halogenated Organic Solvents HalogenCheck->BinRed Yes (>2%)

Figure 1: Logical workflow for segregating (R)-Doxylamine-d5 waste streams to ensure regulatory compliance and cost-efficiency.

Operational Disposal Protocol (Step-by-Step)

Phase 1: Containment & Deactivation

Unlike biologicals, chemical standards are not "deactivated" by bleach or autoclaving. Destruction is thermal (incineration).

  • Solids (Vials/PPE):

    • Place empty vials, weighing boats, and contaminated gloves into a clear, chemically resistant polyethylene bag (4 mil thickness minimum).

    • Labeling: Mark the bag as "Trace Contaminated Pharmaceutical Debris - Doxylamine."

  • Liquids (Stock Solutions):

    • Precipitate or dilute? No. Keep in solution.

    • Transfer to a screw-top High-Density Polyethylene (HDPE) or glass waste container.

    • Compatibility Check: Ensure the waste container solvent stream matches your solvent (e.g., Methanol/Acetonitrile). Do not mix with oxidizers (Nitric acid, Peroxides).[6]

Phase 2: Labeling (The Chain of Custody)

Accurate labeling protects EHS personnel. Use the standard hazardous waste tag with the following specificity:

  • Chemical Name: (R)-Doxylamine-d5 (Write "Doxylamine" if "d5" confuses the vendor, as the hazard is identical).

  • Constituents: List the solvent % (e.g., Methanol 99%, Doxylamine <1%).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[6]

Phase 3: Storage & Handoff[1][7]
  • Storage: Store in a Satellite Accumulation Area (SAA) away from light and moisture.

  • Timeline: Do not exceed 90 days of accumulation (standard US RCRA generator rule).

  • Disposal Mechanism: Hand off to your facility's EHS department or licensed contractor (e.g., Veolia, Clean Harbors) with the instruction code for "Incineration Only."

Emergency Procedures: Spill Management

Scenario: You drop a 10mg vial of solid (R)-Doxylamine-d5.

  • Evacuate & Ventilate: Clear the immediate area. Doxylamine dust is a respiratory irritant.

  • PPE Up: Nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or half-mask respirator.

  • Containment:

    • Dry Spill: Cover with a wet paper towel (methanol or water dampened) to prevent dust generation. Wipe up and place in a hazardous waste bag.

    • Wet Spill: Absorb with vermiculite or commercial spill pads.

  • Decontamination: Wash the surface with a soap/water solution, followed by a methanol wipe to solubilize organic residues.

  • Reporting: Report the loss of inventory. Since this is a high-value standard, inventory reconciliation is as important as safety.

Regulatory Framework & Justification

US EPA (RCRA)

While Doxylamine is not P-listed or U-listed, the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) prohibits the sewering of hazardous pharmaceuticals [1].

  • Interpretation: Even if the quantity is "de minimis," intentional flushing is a violation of the Clean Water Act principles regarding pharmaceutical pollutants.

Environmental Stewardship

Doxylamine is an amine that can persist in water treatment facilities.

  • Mechanism: Antihistamines can affect the neuro-behavioral patterns of aquatic life.

  • Protocol: Incineration ensures the carbon skeleton is oxidized to CO2, eliminating biological activity.

References

  • US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][7][8] Federal Register. [Link]

  • PubChem. (2023). Doxylamine Succinate Compound Summary. National Library of Medicine. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (R)-Doxylamine-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Doxylamine-d5. As an isotopically labeled Active Pharmaceutical Ingredient (API), its handling requires a meticulous approach grounded in the principles of risk assessment and the hierarchy of controls to minimize occupational exposure. This document moves beyond a simple checklist, offering a procedural framework and the scientific rationale behind each recommendation to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

(R)-Doxylamine-d5 is the deuterated analogue of Doxylamine, an ethanolamine-based antihistamine.[1] While deuteration is a powerful tool in pharmacokinetic studies, the fundamental toxicology and chemical reactivity of the molecule are dictated by the parent compound.[2] Therefore, all safety protocols must be based on the known hazards of Doxylamine succinate.

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[3][4][5] Some safety data sheets (SDS) also indicate it is harmful in contact with skin or if inhaled.[4][6]

  • Irritation: It is known to cause skin and serious eye irritation, and may cause respiratory tract irritation upon inhalation of dust or aerosols.[3][4][7]

  • Organ Toxicity: There is a potential for damage to organs through prolonged or repeated exposure.[4]

  • Physical Form: As a white to off-white solid, the primary route of unintended exposure during handling (e.g., weighing, transferring, compounding) is the inhalation of aerosolized dust particles.[3]

The strategic substitution of hydrogen with deuterium does not alter these fundamental hazards. The core principle for handling this and any API is to minimize exposure to a level that is As Low As Reasonably Achievable (ALARA) .

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and the chemical. However, it must be used in conjunction with more effective engineering and administrative controls.

  • 1. Engineering Controls (Most Effective): This is the first line of defense. All handling of (R)-Doxylamine-d5 powder must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to contain dust at the source.[3][8][9] Using a vented balance safety enclosure is mandatory for weighing operations.

  • 2. Administrative Controls: This includes developing robust Standard Operating Procedures (SOPs), providing comprehensive personnel training, and restricting access to handling areas to authorized personnel only.[10][11][12]

  • 3. Personal Protective Equipment (PPE): The last line of defense, designed to protect the user when engineering and administrative controls cannot eliminate all risks.

Core PPE Protocol for (R)-Doxylamine-d5

Selection of appropriate PPE is a critical step that must be performed before any handling activities commence.

Eye and Face Protection

To prevent contact with aerosolized particles and accidental splashes, safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory .[3] In situations with a higher risk of splashing, such as during the preparation of solutions or spill cleanup, a full-face shield should be worn in addition to safety glasses.

Hand Protection

Gloves are essential to prevent dermal absorption and skin irritation.[3] Due to the potential for pinholes and degradation, a diligent glove protocol is necessary.

ConsiderationRecommendationJustification
Material Type Nitrile gloves are a common and effective choice for handling solid APIs.[13] Always consult the glove manufacturer's chemical resistance guide for specific compatibility data.Provides a robust barrier against particulate matter and incidental chemical contact.
Double Gloving Recommended for all handling procedures, especially when weighing or making solutions.Allows for the removal of the outer, potentially contaminated glove without exposing the skin, significantly reducing cross-contamination risk.
Inspection Visually inspect gloves for any signs of tears, punctures, or degradation before and during use.A compromised glove offers no protection. Regular inspection is a critical safety check.
Disposal Dispose of gloves immediately after use or if contamination is suspected. Never reuse disposable gloves.[3]Prevents the spread of contamination to other surfaces, such as doorknobs, keyboards, and personal items.
Body Protection

An impervious or chemical-resistant lab coat with long sleeves and a secure front closure is required to protect the skin and personal clothing from contamination.[3] Lab coats should be laundered separately from personal clothing.[7] In high-risk scenarios, disposable coveralls may be warranted.

Respiratory Protection

Respiratory protection is generally not required for routine, small-scale handling inside a certified engineering control like a fume hood .[3] However, a risk assessment may deem it necessary in specific situations.

ScenarioRequired Respiratory ProtectionRationale
Routine Handling in a Fume Hood None required.The fume hood provides adequate ventilation and containment, preventing inhalation exposure.[3]
Weighing Powder Outside a Ventilated Enclosure Not Recommended. If unavoidable, a NIOSH-approved N95 dust respirator is the minimum. A full-face respirator offers greater protection.[1][7]This practice significantly increases the risk of inhaling aerosolized powder. Engineering controls are strongly preferred.
Large Spill Cleanup Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]A spill generates a high concentration of airborne particles, requiring a higher level of respiratory protection than routine handling.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step PPE Workflow
  • Preparation: Inspect all PPE for damage.

  • Donning Sequence:

    • Put on lab coat and fasten completely.

    • Put on the inner pair of gloves.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on eye/face protection.

    • If required by risk assessment, don respiratory protection (ensure fit-testing has been completed).

  • Handling: Perform all manipulations within a designated engineering control.

  • Doffing Sequence (to be performed at the edge of the work area):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of immediately.

    • Remove lab coat by rolling it inside-out and away from the body.

    • Remove eye/face protection.

    • Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water.[3]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence (Clean Area) cluster_work Work Execution cluster_doffing Doffing Sequence (At Work Area Exit) cluster_final Final Steps assess 1. Assess Risks & Select PPE don_coat 2. Don Lab Coat assess->don_coat don_gloves 3. Don Gloves (Double Pair) don_coat->don_gloves don_eyes 4. Don Eye Protection don_gloves->don_eyes work 5. Handle Compound in Engineering Control don_eyes->work doff_gloves_outer 6. Remove Outer Gloves work->doff_gloves_outer doff_coat 7. Remove Lab Coat doff_gloves_outer->doff_coat doff_eyes 8. Remove Eye Protection doff_coat->doff_eyes doff_gloves_inner 9. Remove Inner Gloves doff_eyes->doff_gloves_inner dispose 10. Dispose of all PPE as Contaminated Waste doff_gloves_inner->dispose wash 11. Wash Hands Thoroughly dispose->wash

Caption: Workflow for donning, doffing, and disposing of PPE.

Disposal Plan

All disposable PPE used during the handling of (R)-Doxylamine-d5 must be considered contaminated and disposed of as hazardous chemical waste.[11]

  • Segregation: Deuterated waste should be segregated from non-deuterated waste streams to prevent isotopic dilution and ensure proper disposal tracking.[2]

  • Containers: Place all used PPE into a designated, sealed, and clearly labeled hazardous waste container.[3]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[3][4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn (including respiratory protection if necessary).

    • Use dry cleanup procedures; pick up and arrange disposal without creating dust.[3][7]

    • Place the material into a suitable, sealed container for disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill:

    • Alert personnel in the area and evacuate immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers can confidently and safely handle (R)-Doxylamine-d5, ensuring both personal safety and the integrity of their experimental work.

References

  • Title: Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients Source: Medium URL: [Link]

  • Title: The challenge of handling highly potent API and ADCs in analytical chemistry Source: Eurofins URL: [Link]

  • Title: Doxylamine Succinate Safety Data Sheet Source: Datasheet Archive URL: [Link]

  • Title: Disposal of deuterium (D₂) Source: Synergy Recycling URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL: [Link]

  • Title: eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry Source: VelocityEHS URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards (Introduction) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Handling HPAPIs safely – what does it take? Source: European Pharmaceutical Review URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.